4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,7-dichloro-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSGEHETMCLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Comprehensive Technical Guide for Advanced Drug Discovery
Introduction: Unveiling a Key Building Block in Modern Drug Development
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid 1,8-naphthyridine core, substituted with reactive chlorine atoms and a cyano group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted protein degraders. The strategic placement of its functional groups makes it an invaluable asset for researchers and scientists dedicated to crafting the next generation of therapeutics. As a key intermediate, it is frequently utilized in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 224.04 g/mol | [1][2] |
| CAS Number | 1234616-32-0 | [1][2] |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature, in a dry, sealed place | [1] |
Spectroscopic Signature
While specific spectra for this exact compound are proprietary to commercial suppliers, a characteristic spectroscopic profile can be predicted based on its structure and data from analogous 1,8-naphthyridine-3-carbonitrile derivatives.[3][4] This information is crucial for reaction monitoring and structural confirmation.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons of the naphthyridine core are expected to appear as doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and cyano groups. |
| ¹³C NMR | The spectrum would display nine distinct signals corresponding to the carbon atoms of the naphthyridine ring and the cyano group. The carbons attached to the chlorine atoms would be significantly deshielded, appearing at higher chemical shifts. The nitrile carbon would have a characteristic chemical shift in the range of δ 115-120 ppm. Aromatic carbons would resonate in the δ 120-160 ppm region. |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms (an M+2 peak approximately 66% of the M⁺ peak, and an M+4 peak approximately 10% of the M⁺ peak) would be a definitive feature. |
Synthesis and Mechanistic Insights
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds, primarily through a variation of the Friedländer annulation followed by chlorination.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (Friedländer Annulation)
-
To a solution of 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the mixture. The choice of base is critical as it facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene group of malononitrile.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.
Causality Behind Experimental Choices: The Friedländer synthesis is a classic and efficient method for constructing quinoline and naphthyridine ring systems. The use of a basic catalyst is essential to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the aldehyde. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Step 2: Synthesis of this compound (Chlorination)
-
Suspend the 7-chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) obtained from the previous step in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux. The hydroxyl group at the 4-position is converted to a chloro group via a nucleophilic substitution reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The workup procedure is designed to safely handle the reactive POCl₃ and isolate the final product.
Chemical Reactivity and Strategic Utility
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the naphthyridine ring system and the cyano group activates the chloro substituents, making them good leaving groups. The chlorine at the 4-position is generally more reactive than the one at the 7-position due to the electronic effects of the neighboring nitrogen and the cyano group.
This differential reactivity allows for selective and sequential substitution reactions, which is a key feature for its use in constructing complex molecules.
Common nucleophiles that can be employed include amines, alcohols, and thiols. This reactivity is the cornerstone of its application in the synthesis of targeted protein degraders, where one of the chloro positions is typically functionalized with a linker attached to a protein-of-interest-binding ligand, and the other can be used to modulate physicochemical properties or as another point of attachment.
Applications in Targeted Protein Degradation
The primary application of this compound is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
This molecule can serve as a scaffold for linking a ligand that binds to a target protein with a ligand that binds to an E3 ligase. The two chloro-positions offer convenient handles for the attachment of these two components via a linker.
The 1,8-naphthyridine core itself can also be part of the E3 ligase-binding moiety or contribute to the overall conformation and cell permeability of the PROTAC molecule. The development of novel E3 ligase ligands is an active area of research, and scaffolds like this are instrumental in exploring new chemical space for this purpose.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound. While a specific material safety data sheet (MSDS) for this compound should be consulted from the supplier, general handling guidelines based on similar compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6][7][8]
-
Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6][7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[5][6]
Based on the hazard information for analogous compounds, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][8]
Conclusion
This compound stands out as a highly valuable and versatile building block for advanced drug discovery. Its well-defined structure, predictable reactivity, and strategic functionalization make it an ideal starting point for the synthesis of complex and potent therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key reactions, and its critical role in the development of PROTACs. For researchers and scientists in the pharmaceutical and biotechnology sectors, a deep understanding of this compound's chemistry is essential for unlocking new therapeutic possibilities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. preprints.org [preprints.org]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
The Synthetic Chemist's Guide to 1,8-Naphthyridine-3-Carbonitrile Derivatives: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a carbonitrile group at the 3-position endows this privileged structure with unique electronic properties and serves as a versatile chemical handle for further molecular elaboration, leading to a wide array of biological activities, including potent anti-mycobacterial and anticancer properties.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing 1,8-naphthyridine-3-carbonitrile derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of various synthetic routes, empowering chemists to make informed decisions in their synthetic endeavors.
The Strategic Importance of the 1,8-Naphthyridine-3-Carbonitrile Scaffold
The 1,8-naphthyridine nucleus is a bioisostere of quinoline and purine, allowing it to interact with a variety of biological targets. The presence of two nitrogen atoms in the bicyclic system provides sites for hydrogen bonding and coordination with metal ions, which is often crucial for drug-receptor interactions. The carbonitrile (cyano) group is a powerful electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Furthermore, the nitrile functionality is a versatile synthetic intermediate, readily convertible into other functional groups such as carboxylic acids, amides, and tetrazoles, thus enabling the exploration of a broad chemical space during lead optimization.
A notable example of the therapeutic potential of this scaffold is in the development of novel anti-tubercular agents. Recent studies have demonstrated that 1,8-naphthyridine-3-carbonitrile derivatives exhibit significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1]
Key Synthetic Strategies for the 1,8-Naphthyridine-3-Carbonitrile Core
The construction of the 1,8-naphthyridine-3-carbonitrile scaffold can be broadly approached through two highly effective and versatile methodologies: the Friedländer Annulation and Multi-component Reactions. A third, less common but plausible strategy, involves an adaptation of the Gould-Jacobs reaction.
The Friedländer Annulation: A Classic and Reliable Approach
The Friedländer synthesis is a cornerstone in the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl or cyano group. For the synthesis of 1,8-naphthyridine-3-carbonitriles, the key starting materials are 2-aminonicotinaldehyde and an active methylene compound bearing a cyano group.
Causality Behind Experimental Choices: The choice of catalyst (acid or base) and reaction conditions can significantly influence the reaction rate and yield. Base catalysis, often employing piperidine or potassium hydroxide, facilitates the deprotonation of the active methylene compound, generating a nucleophilic enolate that initiates the condensation. Acid catalysis, on the other hand, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. The selection of a suitable solvent is also critical; high-boiling point solvents like ethanol or dimethylformamide (DMF) are often used to drive the reaction to completion, particularly the final dehydration step.
Reaction Mechanism: The generally accepted mechanism for the base-catalyzed Friedländer synthesis of a 1,8-naphthyridine-3-carbonitrile is depicted below. The reaction commences with an aldol-type condensation between the enolate of the active methylene compound and 2-aminonicotinaldehyde, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.
Caption: Mechanism of the Friedländer Annulation.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile
This protocol is adapted from a one-pot synthesis described in the literature.[4]
-
Reaction Setup: To a solution of 2-aminopyridine (1 mmol) and malononitrile (1 mmol) in methanol (10 mL), add the aromatic aldehyde (e.g., benzaldehyde, 1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of 3-nitrophenylboronic acid (10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time specified by TLC monitoring (typically 2-4 hours).
-
Work-up and Purification: Upon completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Multi-component Reactions (MCRs): An Efficient and Atom-Economical Strategy
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in modern organic synthesis.[5][6] These reactions are highly convergent and often lead to the rapid construction of complex molecular architectures from simple precursors. Several MCRs have been developed for the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives.[7]
Causality Behind Experimental Choices: The success of an MCR often hinges on the careful selection of reactants that can participate in a cascade of reactions in a controlled manner. The choice of catalyst is also crucial for promoting the desired reaction pathway and suppressing side reactions. Lewis acids, such as N-bromosulfonamides, have been shown to be effective catalysts for these transformations.[5] The solvent can also play a significant role, with polar aprotic solvents like acetonitrile often favoring the reaction.[5]
Reaction Mechanism: A plausible mechanism for a three-component synthesis of a 2-amino-1,8-naphthyridine-3-carbonitrile derivative involves the initial Knoevenagel condensation of an aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of 2-aminopyridine to the electron-deficient double bond, and the resulting intermediate undergoes an intramolecular cyclization and subsequent tautomerization to afford the final product.
Caption: Workflow for a multi-component synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile
This protocol is based on a reported method utilizing ammonium metavanadate as a catalyst.[7]
-
Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol), 4-methoxybenzaldehyde (15 mmol), and malononitrile (10 mmol) in methanol (15 mL).
-
Catalyst Introduction: Add a catalytic amount of ammonium metavanadate (0.2 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, the precipitated product is collected by filtration, washed with cold methanol, and dried to yield the pure 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile.
The Gould-Jacobs Reaction: A Potential Alternative Route
While the Gould-Jacobs reaction is classically employed for the synthesis of quinolines, its principles can be conceptually extended to the synthesis of naphthyridines. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of a 1,8-naphthyridine-3-carbonitrile, this would necessitate the use of a 2-aminopyridine derivative and a malonic acid derivative bearing a cyano group. While less documented for the 1,8-naphthyridine-3-carbonitrile scaffold specifically, this approach remains a viable synthetic strategy worthy of exploration.
Proposed Synthetic Adaptation: A hypothetical Gould-Jacobs approach would involve the reaction of 2-aminopyridine with ethyl ethoxymethylenecyanoacetate. The resulting intermediate would then be subjected to high-temperature cyclization to afford the 4-hydroxy-1,8-naphthyridine-3-carbonitrile, which could be further functionalized.
Data Presentation: A Comparative Overview of Synthesized Derivatives
The following tables summarize the key physical and spectroscopic data for a selection of 1,8-naphthyridine-3-carbonitrile derivatives synthesized via the methods described above.
Table 1: Physicochemical Properties of Selected 1,8-Naphthyridine-3-carbonitrile Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Methoxyphenyl | 73 | 255 | [8] |
| 2 | Phenyl | 89 | 230-232 | [7] |
| 3 | 4-Chlorophenyl | 92 | 245-247 | [7] |
Table 2: Spectroscopic Data for 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile
| Spectroscopic Technique | Key Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.71 (s, 3H), 5.58 (s, 2H), 6.87-7.08 (m, 3H), 7.68-8.04 (m, 5H)[7] |
| ¹³C NMR (75 MHz, CDCl₃) | 56.5, 93.0, 114.2, 119.5, 120.8, 124.6, 128.8, 133.9, 146.7, 154.2, 162.8[7] |
| IR (KBr, cm⁻¹) | 3440, 3360, 3340 (NH₂), 2205 (C≡N), 1728 (C=O, from coumarin moiety in this specific derivative)[8] |
| MS (m/z) | 445 (M⁺)[8] |
Conclusion and Future Perspectives
The synthesis of 1,8-naphthyridine-3-carbonitrile derivatives is a dynamic and evolving field of research, driven by the significant therapeutic potential of this heterocyclic scaffold. The Friedländer annulation and multi-component reactions represent the most robust and versatile strategies for accessing these compounds, offering high yields and operational simplicity. The continued development of novel, more sustainable, and atom-economical synthetic methodologies will undoubtedly accelerate the discovery of new 1,8-naphthyridine-3-carbonitrile-based drug candidates. Future research in this area will likely focus on the exploration of novel catalytic systems, the development of enantioselective synthetic routes, and the expansion of the chemical diversity of this important class of molecules.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jetir.org [jetir.org]
- 8. preprints.org [preprints.org]
A Technical Guide to the Spectroscopic Characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , a key building block in medicinal chemistry and materials science. While direct, publicly available spectroscopic data for this specific compound is limited, this document leverages data from closely related 1,8-naphthyridine analogues to establish a predictive framework for its analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and provide a robust workflow for researchers working with this and similar molecular scaffolds.
The 1,8-naphthyridine core is a privileged heterocyclic motif, with its derivatives exhibiting a wide array of biological activities.[1] A thorough understanding of the spectroscopic properties of substituted 1,8-naphthyridines is therefore crucial for structural elucidation, quality control, and the rational design of novel therapeutic agents and functional materials.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the chemical formula C₉H₃Cl₂N₃ and a molecular weight of 224.04 g/mol , presents several key features that will manifest in its spectroscopic data. The dichlorinated naphthyridine ring system and the nitrile group are expected to produce characteristic signals in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is anticipated to be the most informative. The three protons on the naphthyridine ring will likely appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chlorine atoms, the nitrile group, and the nitrogen atoms within the rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.2 | s | - |
| H-5 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| H-6 | 7.4 - 7.8 | d | 8.0 - 9.0 |
Note: These are predicted values based on analogues and the influence of substituents. Actual values may vary depending on the solvent and experimental conditions.
The downfield chemical shift of the H-2 proton is expected due to the strong deshielding effect of the adjacent nitrogen atom and the chlorine at the 4-position. The H-5 and H-6 protons would likely appear as a pair of doublets, characteristic of ortho-coupling on a pyridine ring.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon of the nitrile group, are expected to have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 155 - 160 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 150 - 155 |
| C-8 | 145 - 150 |
| C-8a | 150 - 155 |
| CN | 115 - 120 |
Note: These are predicted values. The signals for the chlorinated carbons (C-4 and C-7) are expected to be significantly downfield.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Acquire a ¹H NMR spectrum, typically using a pulse angle of 30-45° and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary to obtain a spectrum with adequate signal intensity.
-
If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum is expected to be the stretching vibration of the nitrile group (C≡N).
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium to Strong |
| C=N (Aromatic) | 1600 - 1650 | Medium |
| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Strong |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum
For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).
-
M⁺: The most abundant peak corresponding to the intact molecule.
-
[M+2]⁺: A peak approximately 66% of the intensity of the M⁺ peak, due to the presence of one ³⁷Cl isotope.
-
[M+4]⁺: A peak approximately 10% of the intensity of the M⁺ peak, due to the presence of two ³⁷Cl isotopes.
The fragmentation pattern under electron impact (EI) ionization may involve the loss of chlorine atoms, the nitrile group, or cleavage of the naphthyridine ring.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition:
-
Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, IR, and mass spectrometry each providing complementary and essential structural information. While the specific data for this compound is not widely published, the predictive analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers to confidently acquire, interpret, and validate the structure of this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reliable spectroscopic data, which is fundamental to advancing research and development in fields that utilize the 1,8-naphthyridine scaffold.
References
A-Researcher's Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Versatile Scaffold in Medicinal Chemistry
Executive Summary: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a key heterocyclic building block that has garnered significant attention in the field of drug discovery. Its unique structural features, particularly the presence of two reactive chlorine atoms at positions C4 and C7, allow for selective functionalization, making it a privileged scaffold for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic chemistry.
IUPAC Name and CAS Registry Number
The formal IUPAC name for this compound is This compound .[1] It is registered under the CAS Number 1234616-32-0 .[1][2][3]
Chemical Structure
The molecule consists of a 1,8-naphthyridine core, which is a bicyclic heteroaromatic system containing two nitrogen atoms. This core is substituted with chlorine atoms at the 4 and 7 positions and a nitrile group at the 3 position.
Physicochemical Data
A summary of the key physicochemical properties is provided below, offering researchers quick access to essential data for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 224.04 g/mol | [1][2] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Mechanistic Insights
The synthesis of the 1,8-naphthyridine core is a critical process, often achieved through multi-step reactions that build the bicyclic system from simpler precursors.
Overview of Synthetic Routes
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided results, the synthesis of related dichloronaphthyridines often involves the cyclization of aminopyridine derivatives followed by chlorination. For instance, the Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamide can yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde, which represents a common strategy for building the core structure.[4] Another general approach involves the Grohe-Heitzer reaction, which is used for synthesizing substituted 1,8-naphthyridine rings.[5] The final chlorination step to introduce the chloro groups at the C4 and C7 positions is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in conjunction with phosphorus pentachloride (PCl₅).[6]
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of dichlorinated naphthyridine structures, based on common organic chemistry principles.
References
- 1. escientificsolutions.com [escientificsolutions.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 1234616-32-0 | this compound - Synblock [synblock.com]
- 4. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]
- 5. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
The Versatile Pharmacophore: Unlocking the Therapeutic Potential of 1,8-Naphthyridine Scaffolds
An In-depth Technical Guide
Abstract The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has solidified its status as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, bioisosteric relationship with quinoline, and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents.[1][3] Historically propelled into the pharmaceutical spotlight by the discovery of the antibacterial agent nalidixic acid in 1962, the scaffold has since been elaborated upon to yield compounds with a vast spectrum of biological activities.[1] This guide provides a comprehensive exploration of the key biological activities of 1,8-naphthyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We delve into the scaffold's significant roles in anticancer, antimicrobial, anti-inflammatory, and neurological applications, offering field-proven insights for researchers, scientists, and drug development professionals.[4]
The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity
The 1,8-naphthyridine framework consists of two fused pyridine rings. This rigid, planar structure is an excellent pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal chelation. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition at enzyme active sites or receptor binding pockets. The versatility of its synthesis allows for systematic modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This chemical tractability is a primary reason for its widespread application in drug design.
Anticancer Activity: A Primary Focus of Modern Research
The development of 1,8-naphthyridine derivatives as anticancer agents is a highly active area of research.[5] These compounds exert their cytotoxic effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.[2]
Mechanisms of Antineoplastic Action
-
Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression of EGFR is a hallmark of many cancers. 1,8-naphthyridine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways that lead to cell growth and proliferation.[6][7]
-
DNA Topoisomerase Inhibition: Several derivatives function as inhibitors of DNA topoisomerases I and II.[2] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between the enzyme and DNA, these compounds induce DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[8]
-
Tubulin Polymerization Disruption: The modulation of microtubule dynamics is another established anticancer strategy. Certain 1,8-naphthyridine compounds have been shown to interfere with tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]
Caption: EGFR signaling pathway inhibition by a 1,8-naphthyridine derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1,8-naphthyridine scaffold have generated crucial insights into the structural requirements for potent anticancer activity.[9]
-
Substitutions at C3: The introduction of carboxamide moieties at the C3 position has been a particularly fruitful strategy. Halogen-substituted aryl groups on the carboxamide side chain often enhance cytotoxicity.[9][10] For example, halogenated derivatives have shown potent activity, suggesting that both electronic and steric factors play a role in target engagement.[9]
-
Substitutions at N1: Alkylation at the N1 position, such as with a propargyl group, has been shown to yield compounds with high cytotoxicity against various cancer cell lines.[11]
-
Halogenation of the Core: The presence of a chlorine atom at the C5 or C7 position can significantly influence the biological activity profile.[9]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of 1,8-naphthyridine derivatives is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | Halogen substituted C3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][12] |
| Compound 47 | Halogen substituted C3-carboxamide | K-562 (Leukemia) | 0.77 | [10][12] |
| Compound 29 | C3-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][12] |
| Compound 36 | Halogen substituted C3-carboxamide | PA-1 (Ovarian) | 1.19 | [10][12] |
| Compound 12 | C3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [13] |
| Derivative 5b | bis(trifluoromethyl)phenyl-quinoline-benzamide | MCF-7 (Breast) | 11.25 | [14] |
| Derivative 5e | bis(trifluoromethyl)phenyl-quinoline-benzamide | MCF-7 (Breast) | 13.45 | [14] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[9]
Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: The Historical Bedrock
The therapeutic journey of 1,8-naphthyridines began with their potent antibacterial properties.[1]
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial mechanism for early 1,8-naphthyridines like nalidixic acid is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. By inhibiting the A subunit of DNA gyrase, these compounds block DNA replication, leading to bacterial cell death.[15] This mechanism is shared with the broader class of quinolone antibiotics.[8]
Modulation of Antibiotic Activity
Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity on their own (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of established antibiotics.[8] Studies have demonstrated a synergistic effect when these compounds are combined with fluoroquinolones like norfloxacin and ofloxacin against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus.[8] This suggests they may act as efflux pump inhibitors or otherwise interfere with bacterial resistance mechanisms, making them promising candidates for combination therapies.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Broadening the Horizon: Other Key Biological Activities
The versatility of the 1,8-naphthyridine scaffold extends well beyond anticancer and antimicrobial applications.
-
Anti-inflammatory and Immunomodulatory Activity: There is a strong molecular link between chronic inflammation and cancer.[10] Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily by downregulating the secretion of pro-inflammatory cytokines.[11][12][13] This dual activity makes them particularly interesting candidates for chemo-preventive and therapeutic strategies.
-
Antiviral Activity: Derivatives have shown promise as antiviral agents, including activity against HIV.[3][16]
-
Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis.[4][17]
-
Other Reported Activities: The broad spectrum of biological activities also includes antimalarial, antioxidant, antihypertensive, anti-platelet aggregation, and kinase inhibition properties, among others.[4][17][18][19]
Future Perspectives and Challenges
The 1,8-naphthyridine scaffold remains a highly valuable and versatile platform in drug discovery. Future research will likely focus on designing next-generation derivatives with enhanced potency and selectivity for specific biological targets. The use of computational methods, such as molecular docking and QSAR studies, will be instrumental in rationally designing new compounds with improved therapeutic profiles.[2][14] Key challenges include overcoming drug resistance, particularly in oncology and infectious diseases, and optimizing the pharmacokinetic properties of lead compounds to ensure safety and efficacy in clinical settings. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
The Strategic Scaffold: A Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Modern Drug Discovery
Foreword: The Unseen Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and specificity is paramount. Within this pursuit, the concept of the "privileged scaffold" has emerged as a cornerstone of rational drug design. These are molecular frameworks that, with appropriate functionalization, can bind to a variety of biological targets, thereby offering a rich starting point for the development of new therapeutics. The 1,8-naphthyridine core is a prominent member of this class, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile .
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic application of this versatile chemical intermediate. We will delve into the causality behind experimental choices, offering not just protocols but a validated system of thought for leveraging this scaffold in your own research endeavors.
The Genesis of a Strategic Scaffold: Synthesis of this compound
The journey to harnessing the potential of our target molecule begins with its synthesis. A robust and scalable synthetic route is the bedrock of any successful drug discovery program. The most logical and efficient pathway to this compound involves a two-stage process: the initial construction of the core heterocyclic system followed by a crucial chlorination step.
Stage 1: Building the Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues, including the 1,8-naphthyridine core.[3][4] This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. For our target, the synthesis commences with the reaction of 2,6-diaminopyridine with a suitable malonic ester derivative to construct the dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate.
Experimental Protocol: Synthesis of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile
-
Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,6-diaminopyridine (1 eq.) and diethyl 2-cyano-3-ethoxyacrylate (1.1 eq.) is heated in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation is complete, the temperature of the reaction mixture is raised to 240-260 °C and maintained for 30-60 minutes to effect the intramolecular cyclization.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, followed by a polar solvent (e.g., ethanol) to remove any remaining impurities. The resulting solid is dried under vacuum to yield 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.
Stage 2: Chlorination – The Gateway to Reactivity
With the dihydroxy core in hand, the next critical step is the introduction of the chloro groups, which serve as the handles for subsequent functionalization. This is typically achieved using a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1 eq.) and phosphorus oxychloride (10-15 eq., serving as both reagent and solvent) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl gas.
-
Reaction: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₉H₃Cl₂N₃ | 224.04 | 1234616-32-0[8] |
The Art of Selectivity: Harnessing the Differential Reactivity of the Chloro Substituents
The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chloro group at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C7 position. This regioselectivity is a consequence of the electronic properties of the 1,8-naphthyridine ring system, where the C4 position is more electron-deficient and thus more readily attacked by nucleophiles.
This differential reactivity allows for a stepwise and controlled functionalization of the scaffold, enabling the synthesis of a diverse library of compounds from a single, readily accessible intermediate.
Selective Functionalization at the C4 Position
Standard SNAr conditions, typically involving an amine nucleophile in a polar solvent at elevated temperatures, will predominantly lead to substitution at the C4 position.
Experimental Protocol: Selective Amination at C4
-
Reaction Setup: To a solution of this compound (1 eq.) in a suitable solvent (e.g., n-butanol, DMF, or NMP) is added the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (2 eq.).
-
Reaction: The mixture is heated to 80-120 °C and stirred for 2-12 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.
Functionalization at the C7 Position
Substitution at the less reactive C7 position typically requires more forcing conditions or a change in reaction mechanism, such as palladium-catalyzed cross-coupling reactions. For instance, Pd-catalyzed amidation has been successfully employed for the functionalization of the 2,7-dichloro-1,8-naphthyridine system and is a highly translatable methodology to our scaffold.[9]
Experimental Protocol: Pd-Catalyzed Amidation at C7 (Post-C4 Functionalization)
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative (1 eq.), the desired primary amide (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., Xantphos, 10-20 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2 eq.) are combined in an anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: The mixture is heated to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 4-amino-7-amido-1,8-naphthyridine-3-carbonitrile.
Application in Drug Discovery: A Case Study in Anti-Mycobacterial Agents
The true measure of a scaffold's value is its successful application in the generation of biologically active molecules. The 1,8-naphthyridine-3-carbonitrile framework has shown considerable promise in the development of anti-mycobacterial agents.[1][2] By leveraging the synthetic strategies outlined above, a diverse library of compounds can be generated and screened for activity against Mycobacterium tuberculosis.
For instance, starting with this compound, one can envision a synthetic pathway to novel anti-tubercular agents:
-
Selective amination at C4 with a key pharmacophoric amine.
-
Subsequent functionalization at C7 with a range of amides or other groups via Pd-catalyzed cross-coupling to explore the structure-activity relationship (SAR).
This systematic approach allows for the fine-tuning of the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile, ultimately leading to the identification of promising drug candidates.
Conclusion: A Scaffold Primed for Discovery
This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its straightforward synthesis and, most importantly, the differential reactivity of its chloro substituents provide a strategic platform for the efficient and controlled generation of diverse molecular libraries. This guide has laid out a logical and experimentally validated framework for the synthesis and application of this scaffold. By understanding the underlying principles of its reactivity, researchers can unlock its full potential and accelerate the discovery of the next generation of therapeutics.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichlorinated Naphthyridine Scaffold: A Versatile Tool in Modern Drug Discovery and Materials Science
Introduction: The Strategic Value of the Naphthyridine Core and the Impact of Dichlorination
The naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, provide a unique framework for designing molecules with specific biological activities and photophysical properties.[1][3] Among the various substituted naphthyridines, the dichlorinated isomers, such as 2,7-dichloro-1,8-naphthyridine and 2,4-dichloro-1,5-naphthyridine, have emerged as exceptionally versatile building blocks.[4] The strategic placement of two chlorine atoms offers synthetic chemists a powerful handle for sequential and regioselective functionalization, enabling the creation of diverse molecular libraries for various applications.
The chlorine atoms, being good leaving groups, readily participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[3][5][6] This allows for the precise installation of aryl, heteroaryl, alkyl, amino, and alkynyl moieties, providing a straightforward path to modulate the steric and electronic properties of the final compounds. This fine-tuning is critical for optimizing interactions with biological targets or for tailoring the optoelectronic characteristics of materials. This guide provides an in-depth exploration of the synthesis and potential applications of dichlorinated naphthyridines, offering insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: Accessing and Functionalizing the Dichlorinated Naphthyridine Core
The journey to harnessing the potential of dichlorinated naphthyridines begins with their efficient synthesis and subsequent functionalization. The most common route to dichlorinated naphthyridines involves the chlorination of the corresponding naphthyridinones (or dihydroxynaphthyridines) using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[4][7]
Experimental Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine from 1,8-Naphthyridine-2,7-dione
This protocol outlines a typical procedure for the dichlorination of a naphthyridinone precursor.
Materials:
-
1,8-Naphthyridine-2,7-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 1,8-naphthyridine-2,7-dione (1.0 equivalent), PCl₅ (2.1 equivalents), and POCl₃ (2.5 equivalents) is prepared.[4]
-
The mixture is heated to reflux and maintained at this temperature for 6 hours.[4] The reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured over crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
The acidic solution is then neutralized by the slow addition of sodium carbonate until the pH reaches approximately 8.[4]
-
The resulting precipitate, which is the crude 2,7-dichloro-1,8-naphthyridine, is collected by filtration.
-
The crude product is then recrystallized from acetone to yield the pure 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[4]
Functionalization via Cross-Coupling Reactions
The true synthetic utility of dichlorinated naphthyridines lies in their ability to undergo selective functionalization at the chlorinated positions. The differential reactivity of the chlorine atoms can often be exploited to achieve mono- or di-substitution.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5][8] This reaction is instrumental in synthesizing a wide array of biologically active molecules, including kinase inhibitors.[9]
Experimental Protocol 2: Buchwald-Hartwig Amination of a Dichloronaphthyridine
This protocol provides a general procedure for the mono-amination of a dichloronaphthyridine.
Materials:
-
Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride - SIPr.HCl)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LHMDS, 1M solution in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
An oven-dried Schlenk tube is charged with the dichloronaphthyridine (1.0 equivalent), Pd₂(dba)₃ (0.01 equivalents), and SIPr.HCl (0.04 equivalents) under an inert atmosphere (e.g., argon).[1]
-
The amine (1.2 equivalents) is then added, and the tube is sealed.
-
Anhydrous THF is added, followed by the LHMDS solution (1.5 equivalents).[1]
-
The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with diethyl ether.
-
The crude product is purified by flash column chromatography on silica gel to yield the mono-aminated naphthyridine.
The Sonogashira coupling enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, a key transformation for creating extended π-systems in materials science and for introducing alkynyl functionalities in drug candidates.[3][6]
Experimental Protocol 3: Sonogashira Coupling of a Dichloronaphthyridine
This protocol outlines a typical Sonogashira coupling reaction.
Materials:
-
Dichloronaphthyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine - Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a solution of the dichloronaphthyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equivalents), CuI (0.04 equivalents), and triethylamine (2.0 equivalents).[3][6]
-
The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).
-
The reaction is then worked up by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Medicinal Chemistry: Targeting Kinases and GPCRs
The dichlorinated naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases and modulators of G-protein coupled receptors (GPCRs).
Dichlorinated Naphthyridines as Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The naphthyridine core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several cancers.[11][12] Several 1,6-naphthyridine derivatives have been developed as potent c-Met inhibitors.[13][14][15]
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 1,6-Naphthyridinone | c-Met | 9.8 | [16] |
| 1,6-Naphthyridinone | VEGFR-2 | 8.8 | [16] |
| 1H-Imidazo[4,5-h][17][18]naphthyridin-2(3H)-one | c-Met | 2600 | [13] |
| Pyridine-bioisostere of Cabozantinib | c-Met | 4.9 | [19] |
c-Met Signaling Pathway and Inhibition
The binding of HGF to c-Met leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[20] This triggers a downstream signaling cascade involving pathways such as PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and motility.[20] Small molecule inhibitors based on the dichlorinated naphthyridine scaffold can bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[12]
Caption: c-Met signaling pathway and point of inhibition.
CDK5 is a proline-directed serine/threonine kinase that is crucial for neuronal development and function.[17][21][22] Its dysregulation has been linked to neurodegenerative diseases and cancer.[18][23][24] Substituted 1,6-naphthyridines have been identified as potent inhibitors of CDK5.[25]
| Compound Class | Target Kinase | IC₅₀ Range (nM) | Reference |
| Substituted 1,6-Naphthyridines | CDK5 | <10 - >1000 | [24][25] |
| Diaminothiazoles | CDK2 | 20 - 70 | [26] |
| Diaminothiazoles | CDK5 | 9 - 93 | [26][27] |
CDK5 Signaling in Neuronal Function
In neurons, CDK5 is activated by its regulatory partners p35 or p39.[21] The CDK5/p35 complex phosphorylates a multitude of substrates involved in synaptic plasticity, neurotransmitter release, and neuronal migration.[17] Aberrant cleavage of p35 to p25 leads to prolonged and mislocalized CDK5 activity, contributing to neurotoxicity.[22] Naphthyridine-based inhibitors can block the ATP-binding site of CDK5, thus preventing the phosphorylation of its downstream targets and mitigating the detrimental effects of its hyperactivity.
Caption: CDK5 signaling in normal and pathological conditions.
Dichlorinated Naphthyridines as GPCR Modulators
GPCRs are the largest family of membrane proteins and are the targets of a significant portion of currently marketed drugs. The dichlorinated naphthyridine scaffold has been explored for the development of GPCR modulators, particularly for adenosine receptors.
The A₂A adenosine receptor is a GPCR that plays a role in various physiological processes, including inflammation and neurotransmission.[28] A series of 1,8-naphthyridin-4-one derivatives have been synthesized and shown to be selective A₂A adenosine receptor antagonists.[28][29]
| Compound Series | Target Receptor | Affinity (Ki, nM) | Reference |
| 1,8-Naphthyridin-4-ones | Bovine A₁ AR | 0.5 - >1000 | [29] |
| 1,8-Naphthyridin-4-ones | Human A₁ AR | 10 - >10000 | [29] |
| 1,8-Naphthyridin-4-ones | Human A₂A AR | 50 - >10000 | [29] |
Applications in Materials Science: From Lighting to Electronics
The rigid, planar structure and tunable electronic properties of dichlorinated naphthyridines make them attractive candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and as fluorescent probes.
Naphthyridine Derivatives in OLEDs
Naphthyridine-based materials have been successfully employed as emitters in OLEDs, demonstrating high efficiency and tunable emission colors.[30][31][32] The electron-deficient nature of the naphthyridine core makes it an excellent acceptor unit in donor-acceptor type thermally activated delayed fluorescence (TADF) emitters.[33]
| Emitter Type | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | Color | Reference |
| Naphthyridine-based TADF | 29.9% | 33,540 | Blue | [33] |
| Naphthyridine-based TADF | 25.8% | 14,480 | Blue | [33] |
| Iridium(III) Complex | 32.3% | 242,548 | Green-Red | [30] |
| Naphthalimide-based | 3.3% | - | Green | [32] |
Naphthyridine-Based Fluorescent Probes
The photophysical properties of naphthyridine derivatives, such as their fluorescence quantum yields and lifetimes, can be modulated by the introduction of different substituents.[34] This has led to the development of naphthyridine-based fluorescent probes for the detection of biomolecules and for cellular imaging.[21][24]
| Probe Type | Stokes Shift (nm) | Quantum Yield | Application | Reference |
| 2,7-Naphthyridine Derivative | 227 | - | Biothiol detection | [24] |
| 1,6-Naphthyridine Derivatives | - | 0.05 - 0.1 | Nonlinear optics | [35] |
| Naphthalimide Derivatives | - | 0.01 - 0.87 | Solvent polarity sensing | [34] |
Conclusion and Future Perspectives
Dichlorinated naphthyridines have firmly established themselves as a cornerstone of modern synthetic and medicinal chemistry. Their facile synthesis and the ability to undergo a multitude of selective functionalization reactions provide access to a vast chemical space. The successful application of this scaffold in the development of potent kinase inhibitors and promising materials for organic electronics underscores its immense potential.
Future research in this area will likely focus on several key aspects. The development of more efficient and regioselective synthetic methodologies will continue to be a priority, enabling the creation of even more complex and diverse molecular architectures. In medicinal chemistry, the exploration of dichlorinated naphthyridines as modulators of other target classes beyond kinases and GPCRs is a promising avenue. Furthermore, the elucidation of detailed structure-activity and structure-property relationships will guide the rational design of next-generation therapeutics and materials. For materials science, the focus will be on further enhancing the performance of naphthyridine-based devices, including improving their efficiency, stability, and color purity. The continued investigation of this remarkable heterocyclic scaffold is poised to yield further breakthroughs in both human health and technology.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 12. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 24. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
- 35. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemist's Compass: A Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking a Privileged Scaffold
In the landscape of heterocyclic chemistry, certain core structures consistently emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to multiple, distinct biological targets. The 1,8-naphthyridine nucleus is a prominent member of this class, valued for its role as a purine bioisostere and its proven track record in a wide array of therapeutic areas, from antimicrobials to oncology.[1][2] This in-depth guide focuses on a particularly powerful and versatile derivative: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile . We will dissect its synthesis, illuminate the nuances of its chemical reactivity, and demonstrate its strategic application in the design of targeted therapies, with a special focus on kinase inhibitors. This document is designed not merely as a protocol, but as a technical resource to empower researchers to leverage this high-potential building block in their drug discovery programs.
The Strategic Value Proposition: Why This Naphthyridine?
The utility of this compound in medicinal chemistry is rooted in three key features:
-
The 1,8-Naphthyridine Core: This nitrogenous bicyclic system is a superb hinge-binding motif. The N1 nitrogen acts as a crucial hydrogen bond acceptor, mimicking the interaction of adenine's N1 with the kinase hinge region, a cornerstone of many ATP-competitive inhibitors.[3]
-
The C3-Nitrile Group: This strong electron-withdrawing group is not merely passive. It significantly influences the electronic landscape of the entire ring system, enhancing the reactivity of specific positions for chemical modification. Furthermore, the nitrile itself can act as a hydrogen bond acceptor or be further elaborated into other functional groups like amides or carboxylic acids.[4]
-
Orthogonal Reactivity of the Dichloro Groups: The chlorine atoms at the C4 and C7 positions are not chemically equivalent. The C4-chloro is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent N1 and the C3-nitrile. This differential reactivity is the scaffold's most powerful feature, enabling chemists to perform sequential, regioselective substitutions and build molecular complexity in a controlled, deliberate manner.[5][6]
Synthesis Protocol: From Precursors to the Core Scaffold
The construction of this compound is a multi-step process that demands careful control of reaction conditions. The most common and reliable pathway follows a modified Gould-Jacobs-type reaction sequence.
Step-by-Step Synthetic Workflow
The synthesis can be logically divided into three primary stages: condensation, thermal cyclization, and chlorination.
Experimental Protocol:
-
Step 1: Condensation of 2-Amino-6-chloropyridine and Malononitrile Derivative.
-
To a solution of 2-amino-6-chloropyridine in a suitable solvent like ethanol, add an equimolar amount of diethyl 2-(ethoxymethylene)malononitrile.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated intermediate by filtration. This intermediate is typically used in the next step without extensive purification.
-
-
Step 2: Thermal Cyclization to form 4-Hydroxy-7-chloro-1,8-naphthyridine-3-carbonitrile.
-
In a flask equipped for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Slowly add the intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes to ensure complete cyclization.
-
Cool the mixture, which will cause the cyclized product to precipitate. Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent.[3][7]
-
-
Step 3: Chlorination to Yield this compound.
-
Suspend the dried product from Step 2 in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added.
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be performed in a fume hood with appropriate safety precautions.
-
After cooling, carefully quench the reaction by pouring it slowly over crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[8][9]
-
Diagram of the Synthetic Pathway
Caption: Key stages in the synthesis of the target scaffold.
The Art of Reactivity: A Platform for Diversity
The differential reactivity of the C4 and C7 positions is the cornerstone of this scaffold's utility. This allows for a programmed, sequential introduction of nucleophiles, which is a highly desirable feature in library synthesis and lead optimization.
Regioselective Substitution: A Two-Act Play
-
Act I: The Facile C4 Substitution. The C4 position readily undergoes SNAr with a wide range of amine nucleophiles under mild conditions. Typically, stirring the dichloro-scaffold with a primary or secondary amine in a polar solvent like isopropanol or DMF at room temperature or with gentle heating is sufficient to achieve selective substitution at C4, leaving the C7-chloro untouched.
-
Act II: The More Demanding C7 Substitution. The C7-chloro is significantly less reactive. Its substitution requires more forcing conditions. This can be achieved by heating the 4-substituted-7-chloro intermediate with a second, different amine at higher temperatures (e.g., >120 °C), often in a sealed vessel to maintain pressure. Alternatively, modern cross-coupling methodologies, such as the Buchwald-Hartwig or Suzuki reactions, can be employed to form C-N or C-C bonds at this position, respectively, opening up a vast chemical space for exploration.
Workflow for Sequential Functionalization
Caption: Logical flow for creating diverse 4,7-disubstituted libraries.
In Focus: Application as FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a well-validated target in oncology, with aberrant FGFR signaling driving the growth of numerous solid tumors.[1] The 4,7-disubstituted 1,8-naphthyridine-3-carbonitrile scaffold has proven to be an excellent starting point for potent and selective FGFR inhibitors.[2]
Structure-Activity Relationship (SAR) Insights
A typical FGFR inhibitor based on this scaffold features key interactions within the ATP binding pocket.
| Position | Typical Moiety | Rationale and Contribution to Activity |
| C4 | Substituted Aniline (e.g., 3,5-dimethoxyaniline) | The aniline NH forms a hydrogen bond with the kinase hinge. The substituted phenyl ring occupies a hydrophobic pocket, and substitutions can be tuned to enhance potency and selectivity. |
| C7 | Solubilizing Group (e.g., piperazine derivatives) | This vector points towards the solvent-exposed region of the ATP pocket. Modifications here are crucial for modulating pharmacokinetic properties like solubility, permeability, and metabolic stability without disrupting core binding interactions. |
| Core | 1,8-Naphthyridine | The N1 atom forms the primary hydrogen bond with the kinase hinge backbone, anchoring the inhibitor in the active site. |
Downstream Signaling Pathway Inhibition
FGFR activation triggers multiple downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. An effective FGFR inhibitor built on the 1,8-naphthyridine scaffold blocks these signals.
Caption: Inhibition of the RAS/MAPK and PI3K/AKT pathways by an FGFR inhibitor.
Conclusion: A Core of Continuing Importance
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its robust synthesis and, most importantly, its predictable and orthogonal reactivity make it an ideal starting point for generating diverse chemical matter for high-throughput screening and a powerful scaffold for systematic lead optimization. Its demonstrated success in the highly competitive field of kinase inhibitors, particularly against targets like FGFR, validates its status as a privileged core. As new biological targets emerge, the unique electronic and steric properties of this scaffold ensure it will remain a valuable asset in the ongoing quest for novel therapeutics.
References
- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives[v1] | Preprints.org [preprints.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
"4,7-Dichloro-1,8-naphthyridine-3-carbonitrile" as a research chemical
An In-Depth Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Medicinal Chemistry
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. From potent antibiotics to innovative anti-cancer agents, this heterocyclic core continues to capture the attention of researchers worldwide. Within this important class of molecules, This compound has recently gained prominence as a versatile building block, particularly in the burgeoning field of targeted protein degradation.
This technical guide, intended for the discerning eye of researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. As a Senior Application Scientist, my aim is not merely to present a collection of facts, but to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing insights that are both technically accurate and field-proven. We will delve into its chemical identity, explore plausible synthetic strategies based on established methodologies for related compounds, and discuss its reactivity and significant applications, all while maintaining a steadfast commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
It is important to note that while extensive research has been conducted on the 1,8-naphthyridine family, specific, publicly available, detailed experimental protocols and complete spectral characterization for this compound are not readily found in peer-reviewed literature. Therefore, this guide will provide detailed, validated protocols for analogous transformations and predictive data based on closely related structures, offering a robust framework for researchers to build upon.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound with a molecular formula of C₉H₃Cl₂N₃.[1][2] Its structure is characterized by the 1,8-naphthyridine bicyclic core, substituted with two chlorine atoms at positions 4 and 7, and a nitrile group at position 3.
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 224.04 g/mol | [1] |
| CAS Number | 1234616-32-0 | [1][2] |
| Appearance | Likely a solid | Inferred |
| Purity | Typically >97% | [1] |
| Storage | Room temperature | [1] |
The presence of the two chlorine atoms and the electron-withdrawing nitrile group significantly influences the electronic properties and reactivity of the naphthyridine ring system, making it a valuable intermediate for further chemical modifications.
Section 2: Synthesis Strategies - A Proposed Pathway
A logical approach involves the construction of a dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate, followed by a chlorination step. A common and effective method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.
Step-by-Step Proposed Methodology
Step 1: Synthesis of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile (Analogous to Friedländer Synthesis)
This step involves the condensation of an aminopyridine with a β-keto ester or its equivalent. A similar approach has been successfully employed for the synthesis of various dihydronaphthyridine derivatives.[3]
-
Reactants: 2-Amino-6-chloropyridine and ethyl 2-cyano-3-ethoxyacrylate.
-
Rationale: The aminopyridine provides the nitrogen and a portion of the second ring, while the cyanoacrylate derivative provides the carbon backbone for the newly formed pyridine ring containing the nitrile group. The ethoxy group acts as a leaving group during the cyclization.
-
Protocol:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
-
Add a catalytic amount of a base, such as potassium carbonate or sodium ethoxide, to facilitate the initial condensation.
-
Heat the reaction mixture to reflux (typically 180-250 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with a more polar solvent like ethanol.
-
Dry the product under vacuum to yield 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.
-
Step 2: Chlorination of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile
The conversion of the hydroxyl groups to chlorides is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride (POCl₃).
-
Reactant: 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile.
-
Rationale: POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chloro substituents.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the mixture to reflux (around 110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
-
Section 3: Spectroscopic Characterization - Predicted Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple due to the high degree of substitution. The three aromatic protons on the naphthyridine core should appear as distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.0 - 9.2 | s | H-2 | The proton at C-2 is deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |
| ~8.6 - 8.8 | d | H-5 | The proton at C-5 is part of a pyridine ring and will be a doublet coupled to H-6. |
| ~7.8 - 8.0 | d | H-6 | The proton at C-6 will be a doublet coupled to H-5. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~160 - 165 | C-4 | Carbon attached to chlorine in a heteroaromatic ring. | | ~155 - 160 | C-7 | Carbon attached to chlorine in a heteroaromatic ring. | | ~150 - 155 | C-8a | Quaternary carbon at the ring junction. | | ~145 - 150 | C-2 | Carbon adjacent to nitrogen and the nitrile group. | | ~138 - 142 | C-5 | Aromatic CH. | | ~122 - 126 | C-6 | Aromatic CH. | | ~120 - 124 | C-4a | Quaternary carbon at the ring junction. | | ~115 - 118 | CN | Nitrile carbon. | | ~95 - 100 | C-3 | Carbon bearing the nitrile group. |
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization, EI) should show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.
| m/z | Ion | Isotopic Pattern |
| 223/225/227 | [M]⁺ | A ratio of approximately 9:6:1, characteristic of a molecule with two chlorine atoms. |
Section 4: Reactivity and Synthetic Utility
The two chlorine atoms at positions 4 and 7 are the primary sites of reactivity in this compound. These positions are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the 4-position is generally more reactive than the one at the 7-position due to the electronic influence of the adjacent nitrogen and the nitrile group. This differential reactivity allows for selective functionalization.
Common nucleophiles used in SₙAr reactions with similar scaffolds include amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a building block.
Section 5: Applications in Drug Discovery - A Gateway to PROTACs
The most significant application of this compound is as a key intermediate in the synthesis of ligands for von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs).
PROTACs: A Paradigm Shift in Drug Discovery
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a precursor to VHL ligands, where the chloro groups are displaced by appropriate nucleophiles to build the final ligand structure. The nitrile group can also be further elaborated if required.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on related chlorinated heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Building Block of Significant Potential
This compound stands as a testament to the enduring importance of heterocyclic chemistry in advancing modern medicine. Its strategic placement of reactive chloro groups and a versatile nitrile functionality makes it a highly valuable intermediate for the synthesis of complex and biologically active molecules. As the field of targeted protein degradation continues to expand, the demand for such well-designed building blocks will undoubtedly grow. While the specific experimental details for its synthesis and characterization remain somewhat elusive in the public domain, the foundational knowledge of 1,8-naphthyridine chemistry provides a clear and logical path for its preparation and utilization. It is our hope that this guide will serve as a valuable resource for researchers poised to explore the vast potential of this intriguing molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Versatile Scaffold for Novel Protein Degrader Development
Introduction: Expanding the Frontier of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[2] A typical PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
While significant progress has been made using ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligase ligands is crucial for expanding the scope and overcoming the limitations of current TPD technologies.[3] The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4][5]
This document provides detailed application notes and protocols for 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , a strategically functionalized building block poised for the development of novel E3 ligase ligands and the subsequent construction of innovative PROTACs. We will explore its potential, grounded in the principles of modern organic chemistry and chemical biology, and provide a roadmap for its application in TPD research.
Core Concept: The Strategic Advantage of the Dichloro-Naphthyridine Scaffold
The utility of this compound as a protein degrader building block lies in the differential reactivity of its two chlorine atoms. The electronic properties of the bicyclic heteroaromatic system render the chlorine atoms at the C4 and C7 positions susceptible to distinct chemical transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7][8] This differential reactivity is the cornerstone of its potential, allowing for a regioselective and sequential functionalization strategy.
This characteristic is highly advantageous for the modular synthesis of PROTACs:
-
Sequential Functionalization: One chlorine atom can be selectively replaced to install a linker with a reactive handle for subsequent attachment of a POI ligand.
-
Property Tuning: The second chlorine atom can then be modified to introduce functionalities that can modulate the binding affinity and selectivity for an E3 ligase, or to fine-tune the physicochemical properties of the final PROTAC, such as solubility and cell permeability.
Application Protocol 1: Proposed Synthesis of a Novel VHL Ligand Analogue
While this compound is not a known E3 ligase ligand itself, its structure presents an opportunity to serve as a bioisostere or a core scaffold for novel ligands. This protocol outlines a hypothetical, yet chemically sound, pathway to synthesize a novel VHL ligand analogue, leveraging the regioselective reactivity of the starting material.
Objective: To synthesize a novel VHL ligand analogue where the 1,8-naphthyridine core serves as a central scaffold.
Rationale: The synthesis will proceed via a two-step functionalization of the dichloro-naphthyridine core. The first step will be a regioselective Suzuki-Miyaura cross-coupling, which has been shown to be effective for related dichloroheteroarenes.[9] The second step will involve a nucleophilic aromatic substitution to introduce a linker attachment point.
Materials and Reagents:
-
This compound
-
(4-(Pinacolboranyl)phenyl)methanamine
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Na₂CO₃ (Sodium Carbonate)
-
1,4-Dioxane
-
Water
-
N-Boc-piperazine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)
Step-by-Step Synthesis:
Part A: Regioselective Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-(pinacolboranyl)phenyl)methanamine (1.1 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
To this suspension, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the monosubstituted intermediate, 4-((4-amino)methylphenyl)-7-chloro-1,8-naphthyridine-3-carbonitrile .
Part B: Nucleophilic Aromatic Substitution for Linker Attachment
-
In a sealed tube, dissolve the monosubstituted intermediate from Part A (1.0 eq) in DMF.
-
Add N-Boc-piperazine (1.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography to afford the novel Boc-protected VHL ligand analogue.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to provide a free amine handle for linker and warhead conjugation.
Application Protocol 2: Assembly of a PROTAC using the Novel Ligand
This protocol describes the conjugation of the newly synthesized E3 ligase ligand to a linker and a known warhead for the BET bromodomain protein BRD4, JQ1.
Step-by-Step PROTAC Synthesis:
-
Dissolve the deprotected novel E3 ligase ligand (with the free piperazine amine) (1.0 eq) and a suitable PEG linker with a terminal carboxylic acid (e.g., 4-unit PEG acid) (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.
-
Upon formation of the ligand-linker conjugate, add the amine-functionalized JQ1 warhead (1.1 eq), additional HATU (1.2 eq), and DIPEA (3.0 eq) to the same reaction vessel.
-
Continue stirring at room temperature for another 12-16 hours.
-
Once the final PROTAC is formed (as confirmed by LC-MS), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the final PROTAC molecule by preparative HPLC.
Application Protocol 3: Evaluation of Target Protein Degradation by Western Blot
This protocol provides a standard method to assess the efficacy of the newly synthesized PROTAC in degrading its target protein, BRD4, in a cellular context.
Materials and Reagents:
-
Human cell line expressing BRD4 (e.g., HeLa or HEK293T)
-
The newly synthesized PROTAC
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Experimental Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a set period (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and then apply the ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).
Expected Quantitative Data Summary
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Naphthyridine-PROTAC-1 | BRD4 | HeLa | 50 | >90 |
| Negative Control (No E3 Ligand) | BRD4 | HeLa | >10,000 | <10 |
Conclusion
This compound represents a promising and versatile starting point for the discovery of novel chemical matter in the field of targeted protein degradation. Its inherent chemical properties allow for strategic and regioselective functionalization, providing a robust platform for the synthesis of new E3 ligase ligands and, consequently, a new generation of PROTACs. The protocols outlined in this document offer a foundational guide for researchers to unlock the potential of this building block and contribute to the expansion of the TPD toolkit.
References
- 1. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 1,8-Naphthyridine Scaffold in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The von Hippel-Lindau (VHL) E3 ligase is a frequently recruited ligase in PROTAC design due to its widespread expression and well-characterized binders.[3] A key building block for a class of potent VHL ligands is the 1,8-naphthyridine scaffold.[4][5] Specifically, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile serves as a versatile and strategic starting material for the synthesis of these crucial VHL ligands. Its dichlorinated nature allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for introducing the necessary functionalities for VHL binding and linker attachment.[6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs, commencing with the transformation of this compound into a functionalized VHL ligand, followed by linker conjugation and final PROTAC assembly.
Mechanistic Rationale: The Synthesis Pathway
The overall strategy involves a multi-step synthesis that begins with the selective modification of the this compound core. This is followed by the introduction of key functionalities to create a VHL-binding motif, and finally, the attachment of a linker with a terminal group ready for conjugation to a POI ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling PROTACs with Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Synthesis of Aminated 1,8-Naphthyridines
Topic: Reactions of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with Amines For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Introduction: The 1,8-Naphthyridine Scaffold in Modern Drug Discovery
The 1,8-naphthyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure, rich in hydrogen bond acceptors, provides a versatile framework for designing ligands that can interact with a wide array of biological targets.[2][3] Molecules incorporating this core have demonstrated a vast spectrum of biological activities, including applications in treating cardiovascular and central nervous system disorders.[2]
The subject of this guide, This compound , is a highly valuable and versatile building block for the synthesis of novel therapeutics. The two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, sequential introduction of diverse amine functionalities. The electron-withdrawing nitrile group at the 3-position further activates the heterocyclic system towards nucleophilic attack, making these reactions efficient and predictable.[4] This note provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and practical insights for leveraging this key intermediate in drug development campaigns.
Reaction Mechanism: Understanding the Regioselectivity of Amination
The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway involves a two-step addition-elimination sequence.[4][5]
-
Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C7). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[4]
-
Elimination & Aromatization: The aromatic system is restored by the expulsion of the chloride leaving group, yielding the aminated product.
A critical aspect of this reaction is its high regioselectivity. The initial substitution overwhelmingly occurs at the C4 position . This preference is governed by the electronic properties of the scaffold:
-
Inductive and Resonance Effects: The pyridine nitrogen at position 8 and the strongly electron-withdrawing nitrile group at position 3 exert a powerful combined effect, making the C4 position significantly more electrophilic than the C7 position.
-
Intermediate Stability: The Meisenheimer complex formed by attack at C4 is better stabilized by resonance, as the negative charge can be delocalized onto the nitrile group and the nitrogen atom at position 8. This lowers the activation energy for the C4 substitution pathway compared to the C7 pathway.[6]
While the classical SNAr mechanism proceeds via a distinct Meisenheimer intermediate, recent studies suggest that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism where the bond-forming and bond-breaking steps are synchronous.[7][8] Regardless of the precise nature of the transition state, the factors governing the observed regioselectivity remain the same.
Caption: Figure 1: S_N_Ar Mechanism at C4 Position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono- and di-substitution of the dichloronaphthyridine core.
Protocol 1: Regioselective Monosubstitution at C4
This procedure details the synthesis of a 4-amino-7-chloro derivative, a key intermediate for further diversification. The reaction is typically performed at or slightly above room temperature to ensure high selectivity for the more reactive C4 position.
Objective: To synthesize 4-(piperidin-1-yl)-7-chloro-1,8-naphthyridine-3-carbonitrile.
Materials & Reagents:
-
This compound (1.0 eq)[9]
-
Piperidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 g, 4.46 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Base and Nucleophile Addition: Add DIPEA (e.g., 1.17 mL, 6.69 mmol), followed by the dropwise addition of piperidine (e.g., 0.49 mL, 4.91 mmol) at room temperature.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.
-
-
Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The starting material should be consumed within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: Disubstitution for 4,7-Diamino Derivatives
To achieve substitution at the less reactive C7 position, harsher reaction conditions are required, such as elevated temperatures. This protocol can be used to synthesize symmetrical 4,7-diamino compounds or, by starting with a mono-substituted product from Protocol 1, to create unsymmetrical derivatives.
Objective: To synthesize a 4,7-bis(amino)-1,8-naphthyridine-3-carbonitrile derivative.
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq) or the 4-amino-7-chloro intermediate.
-
Reagent Addition: Add the desired amine (2.5 - 3.0 eq for disubstitution from the dichloro starting material, or 1.5 eq for substitution of the monochloro intermediate). Add a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or use the amine itself as the solvent if it is a liquid at the reaction temperature.
-
Scientist's Note: A larger excess of the amine is often used to serve as both the nucleophile and the base, especially at higher temperatures. NMP is a high-boiling polar aprotic solvent suitable for forcing the less favorable C7 substitution.
-
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100-150 °C. The exact temperature and time will depend on the nucleophilicity of the amine.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous work-up and extraction as described in Protocol 1.
-
Purification: The final product is typically purified by column chromatography or recrystallization.
Data Summary: Scope of Amine Nucleophiles
The reaction is versatile and accommodates a wide range of primary and secondary amines. The table below summarizes typical conditions and outcomes.
| Amine Nucleophile | Position | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Piperidine | C4 | DMF | DIPEA | 40 | 3 | >90 | Adapted from[10] |
| Morpholine | C4 | EtOH | K₂CO₃ | 80 | 6 | 85-95 | Analogous to[11] |
| Aniline | C4 | Dioxane | None | 100 | 12 | 70-85 | Analogous to[6] |
| Benzylamine | C4 | CH₃CN | DIPEA | 60 | 5 | >90 | Analogous to[6] |
| Various Amines | C7 (from 4-amino) | NMP/neat | Amine | 120-150 | 12-24 | 50-80 | Generalization |
Workflow & Troubleshooting
A successful synthesis campaign relies on a logical workflow and the ability to troubleshoot common issues.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Common Issues:
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient temperature, inactive nucleophile (protonated), or poor solvent choice.
-
Solution: Increase temperature, ensure an adequate amount of base is present, or switch to a higher-boiling solvent like NMP or dioxane. For C7 substitution, significantly higher temperatures are mandatory.
-
-
Formation of Side Products:
-
Cause: Over-reaction leading to disubstitution when monosubstitution is desired. Reaction with solvent (e.g., hydrolysis if water is present).
-
Solution: For monosubstitution, maintain lower temperatures (RT to 40°C) and monitor the reaction closely to stop it upon consumption of the starting material. Always use anhydrous solvents and an inert atmosphere.
-
-
Difficult Purification:
-
Cause: Product is highly polar and streaks on silica gel. Residual high-boiling solvent (DMF/NMP).
-
Solution: Ensure DMF/NMP is thoroughly removed during aqueous work-up. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization or preparative HPLC.
-
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile for the Development of Novel Kinase Inhibitors
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1,8-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with the ATP-binding pocket of various protein kinases. Dysregulation of kinase signaling is a hallmark of numerous cancers, making kinases prime targets for therapeutic intervention. The 1,8-naphthyridine core has been successfully incorporated into inhibitors of various kinases, demonstrating its utility in the development of targeted anticancer agents.[2][3]
The starting material, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , represents a versatile platform for generating diverse libraries of potential kinase inhibitors. The differential reactivity of the two chlorine atoms—with the C4 position being more susceptible to nucleophilic aromatic substitution (SNAr) than the C7 position—allows for a stepwise and controlled diversification of the scaffold. The nitrile group at the C3 position not only influences the electronic properties of the ring system but also serves as a key interaction point with target proteins or as a handle for further chemical modification.
This guide provides a detailed overview of the strategic derivatization of this compound, focusing on the synthesis of potent kinase inhibitors targeting critical oncogenic pathways such as the PI3K/Akt/mTOR signaling cascade. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.
Strategic Derivatization Pathways
The development of potent and selective kinase inhibitors from the this compound scaffold hinges on a systematic exploration of chemical space at the C4 and C7 positions, as well as potential modifications of the C3-carbonitrile. The general workflow involves an initial nucleophilic substitution at the more reactive C4 position, followed by a transition metal-catalyzed cross-coupling reaction at the C7 position.
Figure 1: General workflow for the derivatization of this compound.
Part 1: Selective Functionalization of the C4 Position via SNAr
The electron-deficient nature of the 1,8-naphthyridine ring, exacerbated by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution. The C4 position is significantly more activated towards SNAr than the C7 position, allowing for highly regioselective reactions. This initial substitution is critical as the group introduced at C4 often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor within the kinase hinge region.
Protocol 1: Synthesis of 4-(4-Aminophenylamino)-7-chloro-1,8-naphthyridine-3-carbonitrile
This protocol describes a typical SNAr reaction to install an aniline moiety at the C4 position.
Materials:
-
This compound
-
p-Phenylenediamine
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in isopropanol, add p-phenylenediamine (1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold isopropanol.
-
Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Rationale: The use of an alcohol solvent like isopropanol is common for SNAr reactions. The catalytic acid protonates the naphthyridine ring, further activating it towards nucleophilic attack. The final basic workup ensures the product is in its free base form.
Part 2: Diversification of the C7 Position via Suzuki-Miyaura Cross-Coupling
With the C4 position functionalized, the less reactive C7-chloro group can be modified using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for introducing a wide variety of aryl and heteroaryl groups, allowing for extensive exploration of the solvent-exposed region of the kinase active site.
Protocol 2: Synthesis of 4-(4-Aminophenylamino)-7-(3-hydroxyphenyl)-1,8-naphthyridine-3-carbonitrile
This protocol details a Suzuki coupling reaction at the C7 position.
Materials:
-
4-(4-Aminophenylamino)-7-chloro-1,8-naphthyridine-3-carbonitrile
-
3-Hydroxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 4-(4-aminophenylamino)-7-chloro-1,8-naphthyridine-3-carbonitrile (1.0 eq), 3-hydroxyphenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 8-16 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Rationale: The choice of Pd(dppf)Cl₂ as the catalyst is common for Suzuki couplings on heteroaromatic chlorides due to its high activity and stability. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. Using degassed solvents is crucial to prevent the oxidation of the palladium catalyst.
Part 3: Modification of the C3-Carbonitrile Group
The nitrile group at C3 is a versatile functional handle. It can act as a hydrogen bond acceptor, but it can also be transformed into other functional groups, such as an amide or a tetrazole, to further modulate the compound's properties. The tetrazole group, in particular, is a well-known bioisostere for a carboxylic acid and can participate in a variety of interactions with the target protein.
Protocol 3: Conversion of Nitrile to a Tetrazole
This protocol describes the [2+3] cycloaddition of azide to the nitrile to form a tetrazole ring.
Materials:
-
4-Amino-7-aryl-1,8-naphthyridine-3-carbonitrile derivative
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or ammonium chloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 4-amino-7-aryl-1,8-naphthyridine-3-carbonitrile derivative (1.0 eq) in DMF, add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture with dilute HCl to a pH of ~3-4, which should induce precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Rationale: The use of an acid catalyst like triethylamine hydrochloride or ammonium chloride is necessary to facilitate the cycloaddition. DMF is a suitable high-boiling polar aprotic solvent for this transformation.
Application in Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for drug development.[4] Inhibitors based on the 1,8-naphthyridine scaffold have shown promise in targeting kinases within this pathway.
References
- 1. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile for Drug Discovery
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core is paramount in medicinal chemistry for the development of novel therapeutic agents.[4] This guide provides an in-depth exploration of synthetic methodologies for the derivatization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , a versatile and highly reactive building block. We will delve into the causality behind experimental choices, focusing on regioselective transformations via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, as well as modifications of the nitrile moiety. The protocols detailed herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
The 1,8-Naphthyridine Core: A Privileged Scaffold
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered significant attention from the scientific community. Its rigid, planar structure and ability to act as a bidentate ligand for metal ions contribute to its diverse pharmacological profile.[2][5] Derivatives have shown promise as inhibitors of various enzymes and receptors, including protein kinases, DNA topoisomerase, and epidermal growth factor receptors (EGFR), making them valuable candidates in oncology and beyond.[3][4]
Our starting material, This compound (CAS 1234616-32-0)[6], offers multiple points for chemical modification. The two chlorine atoms serve as excellent leaving groups for substitution, while the electron-withdrawing nitrile group not only enhances the reactivity of the ring towards nucleophiles but also provides a handle for further chemical transformations.[7][8]
Strategic Derivatization Pathways
The derivatization of this compound can be approached through three primary strategies, which can be employed sequentially to generate vast chemical diversity.
Figure 1: Key synthetic pathways for derivatizing the core scaffold.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring, amplified by the two chlorine atoms and the C3-nitrile group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[9]
Mechanistic Insight & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11] The rate-determining step is typically the initial attack of the nucleophile.[12]
Caption: Generalized SNAr mechanism workflow. (Note: Image placeholders are used as DOT language cannot render chemical structures).
A critical consideration is the regioselectivity of the substitution. The two chlorine atoms at the C4 and C7 positions exhibit different reactivities. The C7 position is generally more electrophilic due to its proximity to the N8 atom, which exerts a stronger electron-withdrawing inductive effect. However, the C4 position is also activated by the adjacent N1 atom and the C3-nitrile group. Selectivity can often be controlled by modulating reaction temperature and stoichiometry.
-
Kinetic Control (Low Temperature): Substitution often favors the more reactive C7 position.
-
Thermodynamic Control (Higher Temperature): A mixture of products or rearrangement may occur.
-
Stoichiometry: Using one equivalent of a nucleophile can favor monosubstitution.
Protocol 1: Regioselective Monosubstitution with an Amine
This protocol details the selective reaction of this compound with a primary or secondary amine, a common step in building pharmacophores.[13]
Objective: To synthesize 4-chloro-7-(substituted-amino)-1,8-naphthyridine-3-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., piperazine, morpholine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine (1.1 eq).
-
Causality Note: A non-nucleophilic base is used to scavenge the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. DMF is an excellent polar aprotic solvent that can solvate the ions and facilitate the reaction.
-
-
Reaction Execution: Stir the mixture at room temperature (or heat to 40-60°C if the reaction is sluggish) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to isolate the desired monosubstituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be confirmed using 2D NMR techniques like NOESY or HMBC.
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions provide a powerful toolkit for forming C-C, C-N, C-O, and C-S bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[14]
Controlling Site-Selectivity
As with SNAr, controlling which chlorine atom reacts is crucial. Generally, halides adjacent to a nitrogen atom are more reactive in Pd-catalyzed couplings.[15] However, selectivity can be finely tuned by the choice of catalyst, ligand, and reaction conditions. Sterically hindered ligands, for instance, can sometimes reverse the conventional selectivity, favoring reaction at the less-hindered C4 position.[15]
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | C(sp²)–C(sp²), C(sp²)–C(sp³) |
| Buchwald-Hartwig | Amine / Alcohol | Pd₂(dba)₃ / XPhos, RuPhos | C–N, C–O |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²)–C(sp) |
Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling
This protocol describes a method for introducing an aryl or heteroaryl group, a common strategy for modulating the pharmacological properties of a drug candidate.[16]
Objective: To synthesize 7-chloro-4-(aryl)-1,8-naphthyridine-3-carbonitrile.
Materials:
-
This compound (or its C7-substituted derivative) (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the naphthyridine starting material (1.0 eq), arylboronic acid (1.5 eq), and base (K₂CO₃, 3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Causality Note: Degassing is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions or catalyst deactivation.
-
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via silica gel column chromatography to yield the desired product.
-
Characterization: Verify the structure, identity, and purity of the product by NMR and MS analysis.
Pathway III: Modification of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other key functionalities.[7][8]
-
Hydrolysis:
-
To Amide: Can be achieved using mild acidic or basic conditions (e.g., H₂SO₄ in water, or H₂O₂ with a base).
-
To Carboxylic Acid: Requires more forcing conditions, such as refluxing in strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).[8]
-
-
Reduction:
-
To Primary Amine: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) can reduce the nitrile to a primary amine (R-CH₂NH₂).[8]
-
Protocol 3: Hydrolysis of Nitrile to Carboxamide
Objective: To convert a 1,8-naphthyridine-3-carbonitrile derivative into the corresponding carboxamide.
Materials:
-
Substituted 1,8-naphthyridine-3-carbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add the nitrile starting material (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath).
-
Safety Note: Always add reagents to concentrated acid slowly and with cooling; the dissolution can be highly exothermic.
-
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by quenching a small aliquot and analyzing via LC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the product should form.
-
Extraction: Extract the product with a suitable organic solvent like DCM or EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization or silica gel chromatography if necessary.
-
Characterization: Confirm the formation of the amide using IR spectroscopy (presence of C=O and N-H stretches) and verify the structure with NMR and MS.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. By strategically employing regioselective nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group modifications, researchers can access a vast and diverse chemical space. The protocols and insights provided in this guide serve as a foundational framework for the rational design and synthesis of novel 1,8-naphthyridine derivatives with tailored biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thermofishersci.in [thermofishersci.in]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Alchemist's Intermediate: A Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Drug Discovery
Introduction: The Privileged 1,8-Naphthyridine Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for engaging with a multitude of biological targets. The 1,8-naphthyridine core is a prominent member of this elite class, renowned for its presence in compounds exhibiting a vast spectrum of pharmacological activities.[1] This bicyclic heterocycle, with its unique arrangement of nitrogen atoms, imparts favorable properties such as metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds with protein targets.
Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] This broad utility has cemented the 1,8-naphthyridine ring system as a high-value target for synthetic chemists and drug discovery programs. Central to the exploration of this chemical space is the availability of versatile, functionalized intermediates that can be readily diversified. 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has emerged as a particularly powerful and strategic intermediate for precisely this purpose.
This technical guide provides an in-depth exploration of this compound as a cornerstone building block. We will detail its synthesis, explore the underlying principles of its reactivity, and provide detailed protocols for its application in the synthesis of diverse, biologically relevant molecules.
Physicochemical Properties & Handling
A foundational understanding of the physical and chemical nature of this intermediate is paramount for its successful application in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₂N₃ | [2] |
| Molecular Weight | 224.04 g/mol | [2] |
| CAS Number | 1234616-32-0 | [2] |
| Appearance | Typically an off-white to pale yellow solid | |
| Purity | ≥97% (commercially available) | [2] |
| Storage | Room temperature, in a dry environment | [2] |
Handling & Safety: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that leverages classical heterocyclic chemistry reactions. While various routes can be envisaged, a common and logical pathway involves the construction of the core naphthyridine ring system followed by chlorination. A plausible and efficient approach is outlined below, based on established methodologies like the Friedländer annulation and subsequent chlorination.[3][4][5][6]
Workflow for Synthesis
Caption: Synthetic workflow for the target intermediate.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile
This step employs a Friedländer-type condensation, a robust reaction for forming quinoline and naphthyridine ring systems.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-6-chloropyridine-3-carbaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a suitable high-boiling solvent such as ethanol or dioxane.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.1 equivalents), to the mixture. The base facilitates the initial condensation between the two reactants.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.
Part B: Chlorination to Yield this compound
The hydroxyl group at the 4-position is converted to a chloride, a much better leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[7][8][9]
-
Reaction Setup: In a fume hood, carefully add 7-chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). A small amount of a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, the excess POCl₃ must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Isolation: Neutralize the acidic aqueous solution with a base such as sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Application in Drug Discovery: The Power of Selective Derivatization
The true utility of this compound lies in the differential reactivity of its two chlorine atoms. Both the C4 and C7 positions are activated towards nucleophilic aromatic substitution (SNAr), but the C4 position is generally more reactive. This regioselectivity is a key strategic advantage for the medicinal chemist.
The Principle of Regioselectivity:
The enhanced reactivity at the C4 position is due to the electronic influence of the pyridine nitrogen at position 1 and the electron-withdrawing cyano group at position 3. Upon nucleophilic attack at C4, the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the pyridine nitrogen, providing significant stabilization.[2][10] Attack at C7 results in a less stable intermediate. This inherent electronic preference allows for sequential, controlled functionalization.
Caption: Stepwise functionalization workflow.
Protocol 2: Selective Monosubstitution at the C4-Position
This protocol details the reaction with a generic amine nucleophile, a common transformation in drug discovery to introduce side chains that can modulate potency and pharmacokinetic properties.[11][12]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution. Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C). The reaction is typically complete within 2-8 hours. The lower temperature and controlled stoichiometry favor selective substitution at the more reactive C4 position.
-
Monitoring: Track the disappearance of the starting material and the appearance of the monosubstituted product by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude material by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate the pure 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.
Protocol 3: Disubstitution at C4 and C7 Positions
To achieve substitution at both positions, harsher reaction conditions and an excess of the nucleophile are typically required. This protocol outlines a general procedure for creating symmetrically disubstituted analogues.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a high-boiling polar aprotic solvent like DMF or 1,4-dioxane.
-
Addition of Reagents: Add an excess of the desired amine nucleophile (2.5-3 equivalents) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 120-150 °C). The reaction may require several hours to overnight to drive the substitution at the less reactive C7 position to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the conversion of the starting material and the monosubstituted intermediate to the final disubstituted product.
-
Work-up and Purification: Follow a similar work-up procedure as described in Protocol 2. Purification by column chromatography or recrystallization will yield the desired 4,7-disubstituted-1,8-naphthyridine-3-carbonitrile.
Case Study: Synthesis of Anti-mycobacterial Agents
Recent research has highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as potent anti-mycobacterial agents.[11][12][13][14] In a notable study, a series of analogues were synthesized using a piperazine-linked 1,8-naphthyridine-3-carbonitrile intermediate. This work provides a concrete example of the application of the principles discussed.
| Compound Class | Synthetic Modification at C2 | Resulting Activity (MIC against M. tuberculosis) | Reference |
| ANA Series | Addition of N-phenylacetamides with electron-withdrawing groups (-NO₂, -CF₃) | Good activity (12.5 µg/mL) | [11][12] |
| ANA-12 | Coupling with 5-nitrofuran-2-carboxylic acid | Prominent activity (6.25 µg/mL) | [11][12] |
These findings underscore the value of the 3-carbonitrile-1,8-naphthyridine scaffold and demonstrate how systematic derivatization, enabled by versatile intermediates, can lead to the discovery of potent bioactive compounds.[11][12]
Conclusion
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its synthesis, while requiring careful execution, is based on reliable and well-understood chemical transformations. The true power of this intermediate is realized in its capacity for controlled, regioselective derivatization, allowing for the systematic and efficient exploration of chemical space around the privileged 1,8-naphthyridine scaffold. By understanding the principles of its reactivity and applying the protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics for a wide range of diseases.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Anti-Mycobacterial Agents from 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Introduction: The Imperative for Novel Anti-Mycobacterial Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anti-mycobacterial effects.[1][2] This document provides a comprehensive guide for researchers on the synthesis of promising anti-mycobacterial agents starting from the versatile precursor, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. We will focus on the synthesis of a particularly active derivative, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (designated as ANA-12), which has demonstrated significant activity against the M. tuberculosis H37Rv strain.[1][3]
Strategic Approach: Molecular Hybridization
The synthetic strategy detailed herein employs a molecular hybridization approach. This powerful drug design technique involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced efficacy, improved pharmacokinetic properties, and a lower propensity for developing resistance. In this case, we hybridize the 1,8-naphthyridine-3-carbonitrile core with a piperazine-linked 5-nitrofuran moiety. The nitrile group can enhance binding affinity to the target protein and improve the pharmacokinetic profile of the parent molecule.[1]
Proposed Mechanism of Action: Targeting InhA
The anti-mycobacterial activity of many 1,8-naphthyridine derivatives is believed to stem from the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) system.[2] InhA is essential for the synthesis of mycolic acids, which are integral components of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death. Molecular docking studies of active compounds like ANA-12 have supported this hypothesis by predicting favorable binding interactions within the active site of InhA.[2]
Synthetic Workflow Overview
The synthesis of the target compound ANA-12 from this compound is a multi-step process. The key steps involve a selective nucleophilic aromatic substitution followed by an amide bond formation.
Caption: General synthetic workflow for ANA-12.
Part 1: Synthesis of Intermediate 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1)
This initial step involves a selective nucleophilic aromatic substitution reaction where one of the chlorine atoms on the starting material is displaced by piperazine.
Materials and Reagents:
-
This compound
-
Piperazine
-
N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, water, brine)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add piperazine (2.5 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Alternatively, the reaction mixture can be diluted with ethyl acetate and washed sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 80%).[1]
-
Characterization: Confirm the structure of the purified product (ANI-1) using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected analytical data for ANI-1 is as follows:
-
Appearance: Yellow solid.[1]
-
¹H NMR (400 MHz, DMSO-d6) δ: 8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), 7.43 (dd, J = 8.0, Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H).[1]
-
¹³C NMR (101 MHz, DMSO-d6) δ: 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48.[1]
-
ESI MS (m/z): calculated for C₁₃H₁₃N₅, 239.28, found 240.15 [M + H]⁺.[1]
-
Part 2: Synthesis of 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12)
This step involves the formation of an amide bond between the secondary amine of the piperazine ring in ANI-1 and the carboxylic acid of 5-nitrofuran-2-carboxylic acid.
Materials and Reagents:
-
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1)
-
5-Nitrofuran-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, water, brine)
-
Silica gel for column chromatography
Amide Coupling Protocol:
Caption: Step-by-step workflow for amide coupling.
-
Reaction Setup: To a solution of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) (1.0 eq) and 5-nitrofuran-2-carboxylic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[4][5]
-
Cooling and Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the stirred solution.[4]
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC using a suitable mobile phase (e.g., ethyl acetate:hexane, 8:2 v/v).
-
Work-up:
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (e.g., 20% to 80%).[1]
-
Characterization: Confirm the structure of the purified product (ANA-12) using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected analytical data for ANA-12 is as follows:
-
¹H NMR (400 MHz, DMSO-d6) δ: 9.06 (s, 1H), 9.05 (d, J = 2.1 Hz, 1H), 8.39 (dd, J = 8.0, 2.0 Hz, 1H), 7.86 (d, J = 3.9 Hz, 1H), 7.54 (dd, J = 8.0, 4.4 Hz, 1H), 7.41 (d, J = 3.9 Hz, 1H), 3.00 (s, 4H), 2.84 (s, 4H).[1]
-
¹³C NMR (101 MHz, DMSO-d6) δ: 164.03, 158.82, 157.14, 149.83, 138.20, 132.62, 131.97, 120.99, 114.05, 113.36, 37.63, 34.65.[1]
-
ESI MS (m/z): calculated for C₁₈H₁₄N₆O₄, 378.11, found 379.10 [M + H]⁺.[1]
-
Part 3: Biological Evaluation
Anti-Mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
The in vitro anti-mycobacterial activity of the synthesized compounds can be evaluated against the M. tuberculosis H37Rv strain using the MABA method.[1] This colorimetric assay provides a rapid and reliable assessment of the minimum inhibitory concentration (MIC) of the test compounds.
Cytotoxicity Assay
To assess the selectivity of the synthesized compounds, a cytotoxicity assay against a normal cell line (e.g., human embryonic kidney cells) is recommended.[2] This helps in determining the therapeutic index of the compounds.
Data Summary
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| ANA-12 | 6.25[1][2][3] |
| Ethambutol (Standard) | 6.25[1] |
| Rifampicin (Standard) | 98% inhibition at 6.25 µg/mL[1] |
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure the purity of this compound and other reagents to avoid side reactions and purification challenges.
-
Anhydrous Conditions: For the amide coupling reaction, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
Purification: The synthesized compounds are often polar. Column chromatography with a gradient elution is generally effective for purification. For highly polar compounds, reversed-phase chromatography may be a suitable alternative.[6]
-
Safety Precautions: Always handle chlorinated compounds, DMF (a potential teratogen), and other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Antibacterial Compounds from 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents.[1] Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, and the 1,8-naphthyridine nucleus, in particular, has emerged as a "privileged scaffold." This is due to its remarkable versatility and the broad spectrum of biological activities exhibited by its derivatives, including potent antibacterial properties.[2] The core mechanism of action for many 1,8-naphthyridine-based antibacterials, including the foundational compound nalidixic acid, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These essential enzymes control DNA topology during replication, and their inhibition leads to bacterial cell death.
The precursor, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , represents a highly strategic starting material for the synthesis of new antibacterial candidates. Its two chlorine atoms at positions C4 and C7 serve as reactive handles for nucleophilic substitution, allowing for the systematic introduction of diverse chemical moieties. The nitrile group at C3 further modulates the electronic properties of the scaffold and can be a key pharmacophoric feature. The strategic, regioselective functionalization of this scaffold is a key focus of this guide, providing researchers with the foundational knowledge and practical protocols to generate libraries of novel compounds for antibacterial screening.
Regioselectivity in Nucleophilic Aromatic Substitution: A Mechanistic Perspective
A critical consideration in the synthetic manipulation of this compound is the regioselectivity of nucleophilic aromatic substitution (SNAr). The two chlorine atoms are not chemically equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C7 position. This preferential reactivity is attributed to the electronic influence of the pyridine nitrogen at position 8 and the nitrile group at C3. These electron-withdrawing groups more effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position through resonance. This inherent electronic preference allows for a stepwise and controlled functionalization of the naphthyridine core, a crucial aspect for building molecular diversity.
Synthetic Workflow for Antibacterial Compound Generation
The synthesis of novel antibacterial agents from this compound typically follows a multi-step workflow. This begins with the selective substitution at the C4 position, followed by further diversification at the C7 position.
Caption: General synthetic workflow from the starting material.
Part 1: Synthesis of the Key Intermediate: 4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile
This initial step involves the selective nucleophilic substitution of the chlorine atom at the C4 position with an amine. This protocol is foundational for subsequent diversification.
Protocol 1: Selective C4-Amination
Objective: To synthesize 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile by reacting this compound with an amine.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the amine (1.0-1.2 eq). If using an amine salt, add a base like triethylamine (2.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reactions requiring heat. DMF can be used for less reactive amines.
-
Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Simple amines may react at room temperature, while more hindered or less reactive amines may require heating.
Part 2: Diversification at the C7 Position and Synthesis of Final Compounds
The 7-chloro group of the intermediate can be displaced by a second nucleophile, often requiring more forcing conditions than the C4 substitution. A common strategy is the introduction of a piperazine linker at C7, which can then be further functionalized.
Protocol 2: C7-Substitution with Piperazine
Objective: To synthesize 4-amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile.
Materials:
-
4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile
-
Piperazine
-
Solvent (e.g., DMF)
-
Base (e.g., K2CO3)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in DMF, add piperazine (2.0-3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 3: Acylation of the Piperazine Moiety
This protocol is adapted from the synthesis of related 1,8-naphthyridine-3-carbonitrile analogues.[3][4]
Objective: To synthesize acylated derivatives of 4-amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which have shown promising anti-mycobacterial activity.[3]
Caption: Acylation and further diversification of the piperazine-linked intermediate.
Materials:
-
4-Amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Substituted aniline or other nucleophile
-
Sodium carbonate (Na2CO3)
-
Potassium iodide (KI)
-
DMF
Procedure:
Step 1: Synthesis of the Chloroacetyl Intermediate
-
Dissolve 4-amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.2 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the chloroacetyl intermediate.
Step 2: Substitution with a Second Nucleophile
-
Dissolve the chloroacetyl intermediate (1.0 eq) in DMF.
-
Add the substituted aniline or other nucleophile (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 120 °C for 4-8 hours.[4]
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.
-
Collect the precipitate, wash with water, and purify by column chromatography to obtain the final compound.
Data Presentation: Antibacterial Activity
The synthesized compounds are typically evaluated for their in vitro antibacterial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives [3]
| Compound ID | R-Group on Piperazine Moiety | MIC (µg/mL) against M. tuberculosis H37Rv |
| ANA-12 | 5-Nitrofurancarbonyl | 6.25 |
| ANA-7 | N-(2-nitrophenyl)acetamide | 12.5 |
| ANA-8 | N-(3-trifluoromethylphenyl)acetamide | 12.5 |
| ANA-10 | N-(3-nitrophenyl)acetamide | 12.5 |
| ANA-6 | N-(2-fluorophenyl)acetamide | 12.5 |
| ANC-4 | Phenylglycyl with ethyl on phenyl | 12.5 |
| Ethambutol | (Standard Drug) | 6.25 |
| Rifampicin | (Standard Drug) | 3.13 |
| Isoniazid | (Standard Drug) | 0.36 |
Note: The compound numbering is as per the cited reference for consistency.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the development of novel antibacterial agents. The regioselective nature of nucleophilic substitution allows for a controlled and systematic approach to the synthesis of diverse compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new derivatives. Future work should focus on expanding the diversity of substituents at both the C4 and C7 positions and conducting broad-spectrum antibacterial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria to fully explore the potential of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging, yet valuable, substrate 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile . This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this key building block in their synthetic programs. The unique electronic and structural features of this di-halogenated, nitrogen-containing heterocycle present specific obstacles that can hinder reaction efficiency.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to diagnose and resolve common experimental issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions and achieve robust, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion. I'm recovering mostly my starting this compound. What are the primary causes?
Answer: This is a common and frustrating issue, often pointing to problems with the catalytic cycle's initiation or turnover. Let's break down the most likely culprits:
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Insufficient reduction can halt the reaction before it begins. Furthermore, the nitrogen atoms on the naphthyridine ring can act as coordinating ligands, potentially sequestering the palladium and inhibiting its catalytic activity.
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, a modern palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts). These systems are designed for rapid and quantitative generation of the active Pd(0) catalyst, minimizing induction periods and side reactions.[2]
-
-
Inefficient Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-chlorine bond.[3] Aryl chlorides are notoriously less reactive than bromides or iodides.[4] The electron-deficient nature of the naphthyridine ring, while activating the positions for nucleophilic aromatic substitution, can make oxidative addition more challenging for some catalyst systems.
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of your boronic acid reagent.[2]
Question 2: I'm observing significant formation of side products. How can I identify and minimize them?
Answer: The three most common side products in Suzuki couplings are formed via protodeboronation, dehalogenation, and homocoupling.
-
Protodeboronation: You observe the arene/heteroarene corresponding to your boronic acid reagent, but without the boron functionality. This occurs when the boronic acid reacts with water or other protic sources, replacing the C-B bond with a C-H bond.[1]
-
Causality & Solution: This side reaction is often accelerated by high temperatures and prolonged reaction times. To mitigate it, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are more resistant to hydrolysis.[5] Alternatively, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial if your substrates are not sensitive to water.[5]
-
-
Dehalogenation: You observe the mono-chloro-1,8-naphthyridine-3-carbonitrile product where one of the chlorine atoms has been replaced by a hydrogen.
-
Causality & Solution: This occurs after oxidative addition, where the Ar-Pd(II)-X intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[1] Potential hydride sources can include solvents (like alcohols, if used as co-solvents) or certain bases. Ensure you are using high-purity, anhydrous solvents and consider your choice of base carefully.
-
-
Homocoupling: You observe a biaryl product derived from the coupling of two molecules of your boronic acid reagent.
Question 3: I am attempting a double Suzuki coupling, but the reaction stalls after the first substitution, yielding the mono-arylated product. How can I drive the reaction to completion?
Answer: This is a frequent challenge with di-haloheterocycles. The electronic properties and solubility of the substrate change significantly after the first coupling, making the second one more difficult.
-
Altered Reactivity: The C4 and C7 positions on the naphthyridine ring likely have different intrinsic reactivities. After the first coupling, the introduction of an aryl group (which is typically electron-donating or withdrawing) will further modulate the electron density of the ring, making the second chlorine atom either more or less reactive towards oxidative addition.
-
Solubility Issues: The mono-coupled product is often significantly less soluble than the starting di-chloro material, especially if a large, nonpolar aryl group is introduced. The product may precipitate from the reaction mixture, effectively preventing it from participating in the second coupling.[9]
-
Solution Strategy:
-
Increase Temperature: Use a higher boiling point solvent like 1,4-dioxane, toluene, or CPME to increase both reaction rate and solubility.[5]
-
More Robust Catalyst System: A highly active catalyst system, such as one employing a Buchwald ligand (e.g., XPhos Pd G3), is often necessary to overcome the higher activation barrier of the second coupling.
-
Stronger Base/Different Solvent: Switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can sometimes accelerate the transmetalation step.
-
Staged Approach: In some cases, it may be more efficient to isolate the mono-coupled product and then subject it to a different, more forcing set of reaction conditions to achieve the second coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst and ligand system for this substrate?
For a challenging substrate like this compound, a good starting point is a robust, general-purpose catalyst system. Pd(dppf)Cl₂ is an excellent choice for initial screening due to its stability and broad applicability. If this fails, we strongly recommend moving to a more modern, high-performance system. A combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is a powerful option for coupling aryl chlorides.[5] For maximum reliability, using a palladacycle precatalyst such as XPhos Pd G3 is the state-of-the-art approach.
Q2: How do I choose the optimal base and solvent?
The base is critical for activating the boronic acid to facilitate transmetalation.[10][11] The solvent must be able to dissolve the reactants and stabilize the catalytic species.
-
For General Screening: A combination of potassium carbonate (K₂CO₃, 2-3 equivalents) in a 1,4-dioxane/water (e.g., 4:1 to 10:1 v/v) mixture is a very common and effective starting point.[1] The water helps to dissolve the inorganic base.
-
For Water-Sensitive Substrates: If protodeboronation is a major issue, switch to anhydrous conditions. Potassium phosphate (K₃PO₄, 2-3 equivalents) in anhydrous 1,4-dioxane or toluene is an excellent alternative.[5] K₃PO₄ is a moderately strong base that is effective in anhydrous media.
-
For Difficult Couplings: Cesium carbonate (Cs₂CO₃) is a stronger and often more soluble base that can accelerate sluggish reactions.
Q3: Should I use a boronic acid or a more stable boronic ester?
While boronic acids are the most common coupling partners, their stability can be a significant issue, leading to protodeboronation and variable yields.[1]
-
Boronic Acids: Often cheaper and more readily available. They are a good first choice if they are stable under the reaction conditions.
-
Boronic Esters (e.g., Pinacol Esters, BPin): These are significantly more stable towards hydrolysis and protodeboronation.[5] They are highly recommended if you are experiencing issues with boronic acid decomposition or if your reaction requires high temperatures or long reaction times. The slightly higher cost is often justified by improved yield and reproducibility.
Data & Protocols
Table 1: Recommended Starting Conditions for Method Screening
| Parameter | Condition A (Standard) | Condition B (Anhydrous) | Condition C (High Performance) |
| Pd Source | Pd(dppf)Cl₂ | Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | (none) | XPhos | (integrated) |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 1,4-Dioxane (anhydrous) | Toluene (anhydrous) |
| Temperature | 90 - 100 °C | 100 - 110 °C | 100 - 110 °C |
| Catalyst Loading | 2 - 5 mol% | 1 - 2 mol% Pd | 1 - 2 mol% |
| Ligand Loading | - | 1.2x Pd mol | - |
General Experimental Protocol for Mono-Arylation
This protocol provides a starting point for the selective mono-arylation at what is presumed to be the more reactive C4 position. Adjustments will be necessary based on the specific boronic acid used.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the common challenges associated with this reaction and ensure a successful outcome.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dichloro-substituted carbonitrile derivative serves as a versatile building block for further functionalization.
The most common synthetic route involves the chlorination of the precursor, 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile, typically using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide: Common Side Products and Experimental Issues
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.
Q1: My reaction is incomplete, and I observe a significant amount of a mono-chlorinated impurity. How can I drive the reaction to completion?
A1: The presence of a mono-chlorinated species, most likely 4-chloro-7-hydroxy-1,8-naphthyridine-3-carbonitrile , is a very common issue. This arises from the incomplete reaction of the dihydroxy starting material. Several factors can contribute to this:
-
Insufficient Reagent: Ensure that at least two equivalents of POCl₃ per equivalent of the dihydroxy starting material are used. Often, using a larger excess of POCl₃ as both the reagent and solvent is necessary to drive the reaction to completion. Some protocols suggest using a mixture of POCl₃ and PCl₅ to enhance the chlorinating power of the reagent mixture.
-
Reaction Temperature and Time: The chlorination of both hydroxyl groups may require elevated temperatures and prolonged reaction times. If you are observing the mono-chloro impurity, consider increasing the reaction temperature (typically refluxing POCl₃, ~105 °C) and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried, and the starting material is thoroughly dried before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete chlorination.
Q2: My NMR and Mass Spec data suggest the presence of an amide or carboxylic acid. What is the source of this impurity and how can I avoid it?
A2: The hydrolysis of the nitrile group to a carboxamide (4,7-dichloro-1,8-naphthyridine-3-carboxamide ) or a carboxylic acid (4,7-dichloro-1,8-naphthyridine-3-carboxylic acid ) is another potential side reaction. This typically occurs during the reaction workup.
-
Mechanism of Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions, often at elevated temperatures. The workup of a POCl₃ reaction involves quenching the excess reagent, which generates a significant amount of acid (phosphoric acid and HCl). If the quenching is not performed carefully at low temperatures, the heat generated can promote nitrile hydrolysis.
-
Prevention during Workup:
-
Controlled Quenching: Always quench the reaction mixture by slowly and carefully pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water.
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the quenching and neutralization process.
-
Avoid Strong Basic Conditions: While neutralization is necessary, prolonged exposure to strong basic conditions at elevated temperatures can also lead to nitrile hydrolysis. It is best to neutralize the acidic solution to a pH of 7-8 and then promptly extract the product.
-
Q3: The crude product is a dark, tarry material that is difficult to purify. What causes this and how can I improve the product quality?
A3: The formation of dark, polymeric materials is often a result of side reactions at high temperatures or the presence of impurities in the starting material.
-
Reaction Temperature: While a high temperature is necessary for the chlorination, excessively high temperatures or "hot spots" in the reaction mixture can lead to decomposition and polymerization. Ensure uniform heating using an oil bath and good stirring.
-
Purity of Starting Material: Impurities in the 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile can lead to side reactions and discoloration. It is crucial to start with a pure, well-characterized precursor.
-
Workup Procedure: A clean workup is essential. After quenching, ensure that all the acidic byproducts are neutralized and removed. An extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with brine can help remove inorganic salts and some polar impurities.
Purification Strategy Summary:
| Impurity Type | Recommended Purification Method |
| Unreacted Starting Material | Column chromatography on silica gel. |
| Mono-chloro Impurity | Careful column chromatography on silica gel. The polarity difference between the di-chloro and mono-chloro compounds is often sufficient for separation. |
| Amide/Carboxylic Acid | Column chromatography. The amide and acid are significantly more polar than the desired product. |
| Polymeric/Tarry Materials | Trituration of the crude product with a non-polar solvent like hexanes or diethyl ether can sometimes help to precipitate the desired product, leaving the tarry materials in solution. If this fails, column chromatography is necessary. |
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method. Use a solvent system that provides good separation between the starting material, the mono-chloro intermediate, and the final product (e.g., a mixture of ethyl acetate and hexanes). The di-chloro product will be less polar than the mono-chloro and dihydroxy precursors. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and confirming the identity of the products and byproducts.
Q: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)? A: While SOCl₂ is a common chlorinating agent for converting alcohols to alkyl chlorides, POCl₃ is generally more effective for the chlorination of hydroxyl groups on electron-deficient heterocyclic rings like naphthyridines. SOCl₂ may require harsher conditions and could lead to different side products.
Q: My final product seems to be unstable and decomposes over time. How should I store it? A: Chlorinated heterocyclic compounds can be sensitive to moisture and light. It is recommended to store the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. It is essential to perform a risk assessment before carrying out this reaction, as it involves corrosive and hazardous materials.
Step 1: Synthesis of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (Precursor)
A common method for the synthesis of the dihydroxy precursor is the condensation of 2,6-diaminopyridine with ethyl 2-cyano-3-ethoxyacrylate.
Step 2: Chlorination of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile
Caption: Chlorination of the dihydroxy precursor.
Materials:
-
4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 eq)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.
-
Addition of POCl₃: Carefully add phosphorus oxychloride to the flask in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and the mono-chloro intermediate.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic mixture until the pH reaches 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Technical Support Center: Column Chromatography Purification of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of "4,7-Dichloro-1,8-naphthyridine-3-carbonitrile" and its derivatives by column chromatography.
Introduction
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[1] The purification of these compounds, particularly "this compound," is a critical step in their synthesis and subsequent biological evaluation. Column chromatography is a principal technique for this purpose, yet it can present challenges. This guide offers practical, experience-driven solutions to common issues encountered during the purification of this class of compounds.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.
Q1: I'm not getting good separation of my target compound from impurities on the TLC plate. What should I do?
A1: Achieving good separation on the Thin Layer Chromatography (TLC) plate is the most critical step before attempting column chromatography. An ideal Rf value for your target compound is between 0.15 and 0.4.[2][3] This range generally provides the best separation on a column.[2]
-
Initial Solvent System: For 1,8-naphthyridine-3-carbonitrile derivatives, a good starting point for your mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]
-
Optimizing Polarity:
-
If your compound's Rf is too high (> 0.4), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If your Rf is too low (< 0.15), your solvent system is not polar enough. Increase the proportion of the polar solvent.
-
-
Trying Different Solvents: If adjusting the ratio of your initial solvent system doesn't provide adequate separation between your product and impurities, consider changing the solvents. For example, you could substitute hexane with heptane or ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol. Different solvents can alter the selectivity of the separation.
Q2: My compound appears to be degrading on the silica gel. How can I confirm this and what can I do to prevent it?
A2: The Lewis acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The nitrogen atoms in the naphthyridine ring could potentially interact strongly with the acidic silica surface.
-
2D TLC Test for Stability: To check for on-plate degradation, you can perform a 2D TLC.
-
Spot your compound in one corner of a square TLC plate.
-
Run the TLC in a chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the TLC again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.
-
-
Mitigation Strategies:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.
-
Alternative Stationary Phases: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic). Florisil is another potential alternative.
-
Q3: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
A3: Streaking, or tailing, is often a sign of overloading the stationary phase or interactions between your compound and the silica gel.
-
Reduce Sample Load: You may be applying too much compound to your TLC plate or column. Try loading a more dilute solution.
-
Improve Solubility: Ensure your compound is fully dissolved in the loading solvent. If it is not very soluble in the mobile phase, it can precipitate at the top of the column.
-
Modify the Mobile Phase:
-
For basic compounds like naphthyridines, adding a small amount of a base (e.g., 0.1% triethylamine) to the mobile phase can often prevent streaking by competing for the active sites on the silica gel.
-
If your compound has acidic protons, adding a small amount of a volatile acid like acetic acid can have a similar effect.
-
Q4: I've run my column, but I can't find my compound in any of the fractions. What could have happened?
A4: This is a common and frustrating problem. Here are a few possibilities:
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent, such as 10-20% methanol in dichloromethane, to see if you can recover your product.
-
Compound Came Off in the First Few Fractions: If your initial mobile phase was too polar, your compound might have eluted very quickly with the solvent front. Always collect and check the first few fractions.
-
Degradation on the Column: As discussed in Q2, your compound may have degraded on the silica gel.
-
Invisible Under UV Light: While naphthyridines are typically UV-active, some derivatives might have weak chromophores. Try staining your TLC plates with a universal stain like potassium permanganate or iodine to visualize any non-UV active spots.
Q5: How do I remove common impurities from the synthesis of this compound?
A5: Common impurities in the synthesis of 1,8-naphthyridines can include unreacted starting materials (e.g., 2-aminopyridine derivatives) and side-products from incomplete cyclization.
-
Acidic Wash: For basic impurities like unreacted 2-aminopyridines, an acidic wash during the workup can be very effective. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer.
-
Column Chromatography: For impurities with similar polarity to your product, careful column chromatography is necessary. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can improve the separation of closely related compounds.
Experimental Protocols
Protocol 1: Developing a TLC Solvent System
-
Prepare several small TLC chambers with different solvent systems. A good starting point for this compound derivatives is a range of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude material onto several TLC plates.
-
Develop each TLC plate in a different eluent system.
-
Visualize the spots under a UV lamp (typically at 254 nm).
-
Select the solvent system that gives your target compound an Rf value between 0.15 and 0.4 and provides the best separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use 30-100g of silica gel per gram of crude product.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column. This method is less ideal as it can be difficult to achieve a narrow band of the sample at the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs. For example, you might start with 10% ethyl acetate in hexane and slowly increase to 40% ethyl acetate in hexane.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system you used for the column.
-
Visualize the spots under a UV lamp.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile system that allows for fine-tuning of polarity.[4] |
| TLC Rf of Target | 0.15 - 0.4 | Optimal for achieving good separation on a column.[2][3] |
| Sample Loading | Dry Loading | Provides better resolution and avoids solubility issues at the column head. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Can improve peak shape and reduce tailing for basic compounds. |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. silicycle.com [silicycle.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,8-Naphthyridines
Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you overcome common challenges and improve the regioselectivity and efficiency of your synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis of 1,8-naphthyridines, particularly when using the Friedländer annulation, a widely adopted and versatile method.[1][2]
Question 1: Why am I obtaining a mixture of regioisomers in my Friedländer reaction with an unsymmetrical ketone?
Answer:
The formation of regioisomers is a common challenge in the Friedländer synthesis of 1,8-naphthyridines when using unsymmetrical ketones.[3] The reaction involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, followed by cyclization and dehydration.[4] With an unsymmetrical ketone, the initial aldol-type condensation can occur on either side of the carbonyl group, leading to two different regioisomeric products.
Potential Causes and Solutions:
-
Lack of Catalyst Control: Standard base or acid catalysts often lack the ability to direct the reaction toward a single regioisomer.[5]
-
Solution: Employ a highly regioselective catalyst. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly effective in promoting the formation of 2-substituted 1,8-naphthyridines with excellent regioselectivity.[6][7][8] Pyrrolidine derivatives have also demonstrated high regioselectivity in favor of 2-substituted products.[8]
-
-
Reaction Kinetics: The rate of enolate formation and subsequent condensation can influence the product ratio.
-
Reaction Temperature: Temperature can play a crucial role in determining the regiochemical outcome.
-
Solution: Higher reaction temperatures have been positively correlated with increased regioselectivity in some systems.[8] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.
-
-
Substrate-Intrinsic Factors: The electronic and steric properties of the unsymmetrical ketone can inherently favor one pathway over the other, but this may not be sufficient for complete control.
-
Solution: If catalytic and kinetic approaches are insufficient, consider modifying the ketone. Introducing a directing group, such as a phosphonate group, at one of the α-carbons can provide excellent control over regioselectivity.[9]
-
Question 2: My reaction yield is low. How can I improve it?
Answer:
Low yields in 1,8-naphthyridine synthesis can stem from several factors, including incomplete reactions, side product formation, or difficult product isolation.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and solvent system is critical for reaction efficiency. Traditional methods often require harsh conditions, which can lead to degradation of starting materials or products.[10][11]
-
Solution 1: Greener and Milder Catalysts: Consider using more modern and efficient catalytic systems. For example, the use of choline hydroxide (ChOH) as a metal-free, nontoxic, and water-soluble catalyst in water has been reported to give excellent yields (>90%) for a variety of substituted 1,8-naphthyridines.[10][11][12] Basic ionic liquids, such as [Bmmim][Im] , have also been successfully employed as both catalyst and solvent, providing high yields under solvent-free conditions.[3][13]
-
Solution 2: Optimization of Reaction Parameters: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading. For instance, in the choline hydroxide-catalyzed synthesis in water, heating the reaction mixture to 50°C can significantly improve the yield.[4][10]
-
-
Poor Solubility of Reactants: Inadequate solubility of the starting materials in the chosen solvent can lead to a sluggish and incomplete reaction.
-
Difficult Product Isolation: The work-up and purification process can lead to significant product loss.
-
Solution: The use of water as a solvent can simplify product isolation, as many 1,8-naphthyridine derivatives are solids that precipitate upon cooling and can be collected by simple filtration.[4] When using ionic liquids, extraction with a suitable organic solvent like ethyl ether can be employed to separate the product.[13]
-
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation in the Friedländer synthesis can arise from self-condensation of the carbonyl compound, decomposition of the starting materials, or alternative reaction pathways.
Potential Causes and Solutions:
-
Self-Condensation of the Carbonyl Compound: The active methylene compound, especially if it is a ketone, can undergo self-aldol condensation under basic or acidic conditions.
-
Decomposition of Starting Materials: 2-Aminonicotinaldehydes can be sensitive to harsh reaction conditions.
-
Alternative Cyclization Pathways: Depending on the substrates and conditions, unintended cyclization or condensation reactions can occur.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Friedländer synthesis for preparing 1,8-naphthyridines?
The Friedländer synthesis is one of the simplest and most versatile methods for constructing the 1,8-naphthyridine core, often providing high yields.[13] It is a convergent reaction, meaning the two rings of the naphthyridine system are formed in a single synthetic operation from two precursor molecules. The reaction can be adapted to a wide range of substrates and reaction conditions, including environmentally benign methods using water as a solvent.[10][11][14]
Q2: Are there alternative methods to the Friedländer synthesis for obtaining 1,8-naphthyridines?
Yes, while the Friedländer reaction is very common, other classical methods for synthesizing the 1,8-naphthyridine ring system include the Skraup, Combes, Pfitzinger, and Conrad-Limpach reactions.[13] Additionally, modern synthetic chemistry has introduced other approaches, such as three-component domino reactions, which can provide high regio- and stereoselectivity under catalyst-free conditions.[15] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[16]
Q3: What is the general mechanism of the Friedländer synthesis of 1,8-naphthyridines?
The generally accepted mechanism for the base-catalyzed Friedländer synthesis involves three key steps[4]:
-
Enolate Formation: A base removes a proton from the α-carbon of the active methylene compound to form an enolate.
-
Aldol-Type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of the 2-aminonicotinaldehyde.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the ketone carbonyl, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.
Q4: Can I use unmodified methyl ketones in the Friedländer reaction for 1,8-naphthyridine synthesis?
Yes, recent advancements have made it possible to use unmodified methyl ketones effectively. The development of highly reactive and regioselective amine catalysts, such as TABO, allows for the successful annulation of unactivated methyl ketones with 2-aminonicotinaldehydes.[6][7][8]
Experimental Protocols
Protocol 1: Gram-Scale, Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water[10][12]
This protocol describes a green and efficient method for the synthesis of a simple 1,8-naphthyridine derivative.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Nitrogen inlet
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of water to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[4]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[4]
-
The product often precipitates as a solid. Collect the solid product by vacuum filtration and wash with cold water.
-
If further purification is needed, the product can be recrystallized or purified by column chromatography.
Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine[3][13]
This protocol outlines a solvent-free approach using a basic ionic liquid as both the catalyst and reaction medium.
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
2-Phenylacetophenone
-
Basic ionic liquid (e.g., [Bmmim][Im])
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl ether
-
Deionized water
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol).
-
Add the basic ionic liquid (e.g., 5 mL of [Bmmim][Im]).
-
Stir the mixture magnetically and heat it to 80°C.
-
Maintain the reaction at this temperature for approximately 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using ethyl ether. Wash the mixture with deionized water.
-
Separate the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether).
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | ChOH (1) | Water | 50 | 6 | >95 | [10][12] |
| 2 | LiOH·H₂O | Water | Reflux | - | 69 | [10] |
| 3 | None | Water | 50 | 12 | No Reaction | [10] |
| 4 | ChOH (1) | None | 50 | 12 | No Reaction | [10] |
Table 2: Regioselectivity in the Friedländer Synthesis with an Unsymetrical Ketone
| Catalyst | Ketone | Product Ratio (2-subst. : 2,3-disubst.) | Reference |
| Oxide Catalysts | Methyl Ketone | Favors 2,3-disubstituted | [8] |
| Cyclic Secondary Amines | Methyl Ketone | Favors 2-substituted | [8] |
| TABO | Methyl Ketone | up to 96:4 | [7][8] |
Visualizations
Workflow for Troubleshooting Regioselectivity Issues
Caption: A decision-making workflow for troubleshooting and improving regioselectivity.
General Mechanism of Base-Catalyzed Friedländer Synthesis
Caption: The key steps in the base-catalyzed Friedländer annulation for 1,8-naphthyridine synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Removal of unreacted 2-aminopyridine precursors in naphthyridine synthesis
Troubleshooting Guide: Removal of Unreacted 2-Aminopyridine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in naphthyridine synthesis. This resource addresses a common and often frustrating challenge: the removal of unreacted 2-aminopyridine precursors from your reaction mixture. The similar physicochemical properties of 2-aminopyridine and many naphthyridine derivatives can make their separation a significant bottleneck. This guide provides in-depth, field-tested solutions and the scientific rationale behind them to empower you to overcome this purification hurdle.
Frequently Asked Questions (FAQs)
Question 1: Why is it so difficult to separate unreacted 2-aminopyridine from my naphthyridine product?
The primary challenge lies in the similar physicochemical properties of 2-aminopyridine and the target naphthyridine product. Both are typically basic, aromatic nitrogen heterocycles, which results in:
-
Similar Polarity: Both compounds often exhibit comparable solubility in common organic solvents and affinity for standard chromatography stationary phases like silica gel. This leads to overlapping elution profiles during column chromatography.
-
Similar Basicity (pKa): The basic nitrogen atoms in both molecules mean they will react similarly during acid-base extractions. It is difficult to find a pH at which one is fully protonated (and water-soluble) while the other remains in the organic phase.
This inherent similarity makes conventional purification techniques non-trivial and often requires careful optimization or alternative strategies.
Question 2: My standard silica gel column chromatography isn't working. The 2-aminopyridine co-elutes with my product. What can I do?
This is a very common issue. When standard silica gel chromatography fails, several modifications to your method can enhance separation. The key is to exploit subtle differences in their properties.
Expert Insight: The lone pair of electrons on the pyridine-type nitrogen in both your product and precursor can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Modifying the mobile phase can mitigate these interactions.
Troubleshooting Steps:
-
Introduce a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or pyridine (typically 0.1-1% v/v) will compete with your compounds for binding to the acidic sites on the silica, resulting in sharper peaks and potentially improved resolution.
-
Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial. Instead of relying on standard ethyl acetate/hexane systems, explore solvent systems with different selectivities. A helpful guide for solvent selection is the Snyder-Rohrschneider solvent selectivity triangle , which classifies solvents based on their proton-donor, proton-acceptor, and dipole characteristics.
| Solvent System Component | Role in Separation | Typical Starting Concentration |
| Hexanes/Heptanes | Non-polar base eluent | Varies |
| Ethyl Acetate (EtOAc) | Polar, proton-acceptor | Varies |
| Dichloromethane (DCM) | Dipolar | Varies |
| Methanol (MeOH) | Polar, proton-donor | Use sparingly (1-5%) to increase polarity |
| Triethylamine (TEA) | Basic modifier to reduce tailing | 0.1 - 1% |
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (Al₂O₃): Can be obtained in basic, neutral, or acidic forms. Basic alumina is often an excellent choice for separating basic compounds as it minimizes the strong acidic interactions that cause tailing on silica.
-
Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity. If your naphthyridine product is significantly more or less polar than 2-aminopyridine, this can be a very effective technique.
-
Question 3: I've tried an acid wash (aqueous HCl) to remove the 2-aminopyridine, but I'm losing a lot of my product to the aqueous layer. How can I improve this extraction?
This is a classic case of non-selective protonation due to similar basicities. A "one-size-fits-all" acid wash is often too aggressive. The solution is a more controlled, multi-step acid-base extraction.
Causality: The goal is to find a "pH window" where the more basic compound is protonated and extracted into the aqueous phase, while the less basic compound remains neutral in the organic phase. This requires careful selection of the acid and precise pH control.
Step-by-Step Protocol: Optimized Acid-Base Extraction
-
Dissolve the Crude Mixture: Dissolve your crude product in a suitable water-immiscible organic solvent like DCM or EtOAc.
-
Initial Weak Acid Wash: Instead of a strong acid like HCl, start with a weaker one. A dilute solution of aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl) can be effective. Wash the organic layer with this solution.
-
Monitor the pH: After each wash, check the pH of the aqueous layer. You are aiming for a specific pH that is just low enough to protonate the more basic species (often the 2-aminopyridine).
-
Analyze the Layers: After the first wash, carefully separate the layers. Take a small aliquot of both the organic and aqueous layers and analyze them by TLC or LC-MS to see which compound was extracted.
-
Iterative Extraction: Repeat the weak acid wash if necessary. If the separation is still not clean, you can cautiously lower the pH by using a slightly more acidic solution.
-
Product Recovery: Once the 2-aminopyridine is removed into the aqueous phase, wash the organic layer with brine, dry it over sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
Workflow Diagram: Decision Tree for Extraction Optimization
Caption: Decision tree for optimizing an acid-base extraction protocol.
Question 4: Are there any non-chromatographic methods to remove 2-aminopyridine?
Yes, chemical scavenging is an excellent and often underutilized strategy for removing nucleophilic impurities like amines. This involves using a reagent or resin that selectively reacts with the 2-aminopyridine, converting it into a species that is easily removed by filtration or extraction.
Expertise & Trustworthiness: Scavenger resins are particularly powerful because the reaction occurs on a solid support. After the reaction is complete, you simply filter off the resin, leaving your purified product in solution. This avoids the need for aqueous workups or chromatography.
Recommended Scavenging Strategy: Isocyanate Resins
-
Mechanism: Polystyrene-bound isocyanate resins react with primary amines (like 2-aminopyridine) to form a urea-linked polymer. Your naphthyridine product, being a tertiary amine, will not react.
-
Protocol:
-
Dissolve the crude reaction mixture in an anhydrous, non-protic solvent (e.g., DCM, THF).
-
Add the isocyanate scavenger resin (typically 1.5-3 equivalents relative to the amount of residual 2-aminopyridine).
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of the 2-aminopyridine from the solution by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to ensure complete recovery of your product.
-
Combine the filtrates and concentrate in vacuo to yield the purified naphthyridine product.
-
Workflow Diagram: Scavenger Resin Purification
Caption: Workflow for purification using a scavenger resin.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile . This challenging substrate, characterized by its electron-deficient heterocyclic core and two reactive chloride sites, presents unique hurdles in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful catalyst selection and reaction optimization.
I. Understanding the Substrate: The Key to Success
The structure of this compound dictates its reactivity. The two nitrogen atoms and the strongly electron-withdrawing nitrile group at the C3 position significantly influence the electronic properties of the entire ring system. This has two primary consequences for cross-coupling reactions:
-
High Activation Barrier: The C-Cl bonds are stronger and less reactive than corresponding C-Br or C-I bonds, requiring highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[1]
-
Inherent Regioselectivity: The two chlorine atoms at the C4 and C7 positions are electronically distinct. The nitrile group at C3 exerts a strong electron-withdrawing inductive effect, which is expected to render the adjacent C4 position more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. This is analogous to observations in other substituted dihalopyridines where electron-withdrawing groups direct reactivity to the adjacent position.[2][3]
Therefore, achieving selective mono-substitution at the C4 position is the most probable outcome under carefully controlled conditions.
II. Catalyst & Ligand Selection: A Decision Workflow
Choosing the correct palladium source and ligand is the most critical factor for a successful cross-coupling reaction with this substrate. Due to the low reactivity of the C-Cl bonds, standard catalysts like Pd(PPh₃)₄ are often ineffective. The workflow below outlines a rational approach to catalyst selection.
Caption: A workflow for selecting the optimal catalyst system.
III. Troubleshooting Guide & FAQs
This section is formatted to address the most common issues encountered when performing cross-coupling reactions on this compound.
Q1: I am seeing no reaction or very low conversion of my starting material. What is the most likely cause?
A: This is the most common problem and is almost always related to an insufficiently active catalyst system or suboptimal reaction conditions for C-Cl bond activation.
-
Probable Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Palladium black precipitation is a visual indicator of catalyst decomposition.
-
Solution:
-
Use a modern, air-stable pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These ensure reliable and quantitative generation of the active Pd(0) species.[4]
-
If using a Pd(II) source like Pd(OAc)₂, ensure your ligands and solvents are rigorously deoxygenated. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
-
-
Probable Cause 2: Inappropriate Ligand. Standard phosphine ligands (e.g., PPh₃, dppf) lack the electron-donating ability and steric bulk required to promote oxidative addition into the strong C-Cl bond of your electron-deficient substrate.
-
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand. SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions on heteroaryl chlorides.[5] For particularly stubborn reactions, consider an N-Heterocyclic Carbene (NHC) ligand like IPr.
-
-
Probable Cause 3: Insufficient Temperature. C-Cl bond activation is often the step with the highest energy barrier.
-
Solution: Increase the reaction temperature. Solvents like dioxane or toluene allow for temperatures of 100-110 °C, which are often necessary.
-
Q2: My reaction works, but it stops after mono-substitution. How can I drive it to the di-substituted product?
A: This is expected behavior due to the change in electronic properties after the first coupling. The introduction of an electron-donating aryl or amino group at the C4 position deactivates the ring towards a second oxidative addition at C7.
-
Probable Cause 1: Deactivated Substrate. The mono-substituted product is significantly less electrophilic than the starting material.
-
Solution:
-
Increase Catalyst Loading: A higher catalyst load (3-5 mol%) may be required for the second coupling.
-
More Forcing Conditions: Increase the reaction temperature and prolong the reaction time.
-
Stronger Base/Different Ligand: For the second step, a more robust ligand or a stronger base might be necessary to facilitate the catalytic cycle.
-
-
Q3: I am trying to achieve selective mono-substitution at the C4 position, but I'm getting a mixture of products. How can I improve selectivity?
A: While the C4 position is electronically favored, selectivity can be compromised by harsh conditions or an inappropriate catalyst system.
-
Probable Cause 1: High Temperature. High thermal energy can sometimes overcome the intrinsic electronic preference, leading to reaction at the C7 position.
-
Solution: Try to run the reaction at the lowest temperature that still provides a reasonable rate for the C4 coupling. Screen temperatures from 80 °C to 100 °C.
-
-
Probable Cause 2: Ligand Choice. The steric and electronic properties of the ligand play a crucial role in controlling regioselectivity.[2][6]
-
Solution: Systematically screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and NHC ligands (IPr, SIPr). A slight change in the ligand's steric profile can sometimes dramatically improve selectivity.
-
Q4: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). What causes this?
A: Hydrodehalogenation is a common side reaction with electron-deficient aryl chlorides, especially in the presence of a base and a source of hydrogen (e.g., trace water, amine N-H).
-
Probable Cause 1 (Suzuki): Protodeboronation. The boronic acid can be cleaved by the base before transmetalation occurs, generating an arene that can lead to hydrodehalogenation of the substrate.
-
Solution: Use anhydrous solvents and reagents. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dried. Using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation.[7]
-
-
Probable Cause 2 (Buchwald-Hartwig): β-Hydride Elimination. If the amine coupling partner has a β-hydrogen, this can be eliminated from the palladium-amide intermediate, leading to hydrodehalogenation.[8]
-
Solution: This is an inherent mechanistic pathway. Optimizing the ligand to favor reductive elimination over β-hydride elimination is key. Often, more sterically hindered ligands can accelerate reductive elimination.
-
Q5: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A: Glaser coupling is a copper-catalyzed dimerization of the terminal alkyne and is promoted by the presence of oxygen.
-
Probable Cause: Oxygen in the reaction.
-
Solution:
-
Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
-
Consider "copper-free" Sonogashira conditions. These protocols often use a more active palladium catalyst/ligand system and an amine base (like piperidine or DIPA) in a polar aprotic solvent, which can suppress homocoupling.[9][10]
-
-
IV. Recommended Starting Protocols
Disclaimer: The following protocols are recommended starting points based on successful couplings with analogous electron-deficient dichloro-N-heterocycles. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (Selective Mono-Arylation at C4)
This protocol is designed to favor the electronically more reactive C4 position.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Data Table: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Comments |
| Pd Pre-catalyst | XPhos Pd G3 or SPhos Pd G3 | Provides reliable activation and high reactivity for aryl chlorides.[4] |
| Catalyst Loading | 2-3 mol% | Sufficient for mono-coupling; may need to be increased for di-coupling. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands are essential for C-Cl oxidative addition.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases are effective. Ensure they are anhydrous. |
| Solvent | 1,4-Dioxane or Toluene | High-boiling point, aprotic solvents are preferred. |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for C-Cl cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst decomposition. |
Protocol 2: Buchwald-Hartwig Amination (Selective Mono-Amination at C4)
This protocol uses conditions known to be effective for the amination of challenging heteroaryl chlorides.
-
Step 1: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and Sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Step 2: In a separate glovebox or under a positive pressure of argon, add the catalyst (e.g., RuPhos Pd G3, 2-3 mol%).
-
Step 3: Add anhydrous, degassed toluene via syringe.
-
Step 4: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Step 5: Monitor the reaction progress by TLC or LC-MS.
-
Step 6: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and purify by column chromatography.
Data Table: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Comments |
| Pd Pre-catalyst | RuPhos Pd G3 or XPhos Pd G3 | These systems are highly active for coupling primary and secondary amines.[11][12] |
| Catalyst Loading | 2-3 mol% | A good starting point for efficient mono-amination. |
| Ligand | RuPhos or XPhos | These ligands are known to accelerate reductive elimination, minimizing side reactions.[11] |
| Base | NaOtBu or LHMDS (1.5 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[7][8] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are standard for this transformation. |
| Temperature | 100-110 °C | High temperature is generally required for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Protocol 3: Sonogashira Coupling (Selective Mono-Alkynylation at C4)
A copper-free protocol is recommended to minimize the risk of alkyne homocoupling.
-
Step 1: To a dry Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Step 2: Evacuate and backfill with Argon (3x).
-
Step 3: Add Pd(OAc)₂ (2-4 mol%) and a bulky phosphine ligand such as P(tBu)₃ (4-8 mol%).
-
Step 4: Add an anhydrous amine base, which can also serve as the solvent (e.g., Diisopropylamine (DIPA) or Triethylamine). Alternatively, use a solvent like DMF with Cs₂CO₃ as the base.
-
Step 5: Heat the reaction mixture (typically 80-100 °C).
-
Step 6: Monitor the reaction by TLC or LC-MS.
-
Step 7: Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite to remove palladium salts. Concentrate and purify by column chromatography.
V. References
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. --INVALID-LINK--
-
Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2633. --INVALID-LINK--
-
Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. --INVALID-LINK--
-
Yamamoto, T., et al. (2015). Site-selective cross-coupling of dichlorinated benzo-fused nitrogen-heterocycles with Grignard reagents. Tetrahedron Letters, 56(38), 5272-5275. --INVALID-LINK--
-
Ghaffari, M. (2018). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Eastern Michigan University. --INVALID-LINK--
-
Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-19. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. --INVALID-LINK--
-
NROChemistry. Sonogashira Coupling. --INVALID-LINK--
-
Scott, J. S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4324–4327. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. --INVALID-LINK--
-
WuXi AppTec. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. --INVALID-LINK--
-
Reddy, T. S., et al. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(11), 904-910. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. --INVALID-LINK--
-
Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. --INVALID-LINK--
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6448. --INVALID-LINK--
-
ResearchGate. (2007). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. --INVALID-LINK--
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6448. --INVALID-LINK--
-
Prokopcová, H., et al. (2013). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 24(03), 359-362. --INVALID-LINK--
-
Belnome, F., et al. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Advanced Synthesis & Catalysis, 362(15), 3144-3150. --INVALID-LINK--
-
Wang, D.-H., et al. (2012). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. Angewandte Chemie International Edition, 51(13), 3164-3168. --INVALID-LINK--
-
Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. --INVALID-LINK--
-
Karagöz, A. C., et al. (2021). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances, 11(42), 26039-26046. --INVALID-LINK--
-
Amara, S., et al. (2015). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 20(9), 15998-16010. --INVALID-LINK--
References
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Overcoming Catalyst Poisoning with Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning by nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who utilize transition metal catalysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and overcome challenges in your experiments, ensuring the integrity and success of your catalytic reactions.
Introduction: The Dual Nature of Nitrogen Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and fine chemicals. Their interaction with transition metal catalysts is a double-edged sword. While they can act as essential directing groups or ligands that modulate catalytic activity and selectivity, they are also notorious catalyst poisons.[1][2] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center, blocking active sites required for catalysis.[3] This guide will equip you with the knowledge to manage this dual behavior effectively.
Part 1: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in the presence of nitrogen-containing heterocycles.
Scenario 1: Reaction is Sluggish or Fails to Initiate
Question: My cross-coupling (e.g., Suzuki, Heck) or hydrogenation reaction is showing little to no conversion from the outset when a nitrogen-containing heterocycle is present in the substrate. What are the likely causes and how can I fix it?
Answer: This is a classic symptom of severe catalyst poisoning, where the active sites are blocked before the catalytic cycle can efficiently begin.
Possible Causes & Solutions:
-
Strong Catalyst-Poison Coordination: The nitrogen heterocycle (e.g., pyridine, quinoline) is binding irreversibly to the metal center.[3]
-
Solution 1: Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can provide enough active sites to overcome the initial poisoning and achieve a reasonable reaction rate.[4]
-
Solution 2: Choose a More Poison-Resistant Catalyst: Some metals are inherently less susceptible to nitrogen poisoning. The poison sensitivity often follows the trend: Pd > Ru >> Rh.[4][5] Consider switching to a rhodium-based catalyst if your reaction chemistry allows.
-
Solution 3: Use of Protecting Groups: Temporarily protecting the nitrogen atom of the heterocycle can prevent its coordination to the catalyst. This is a viable but less atom-economical approach.[4]
-
-
Inactive Pre-catalyst: The active catalytic species (e.g., Pd(0)) may not be forming efficiently from your pre-catalyst in the presence of the inhibitor.
-
Solution: Ensure your reaction conditions are suitable for the reduction of the pre-catalyst. In some cases, a pre-activation step before adding the nitrogen-containing substrate might be beneficial.
-
Scenario 2: Reaction Starts but Stalls Prematurely
Question: My hydrogenation of a pyridine derivative to a piperidine is proceeding initially, but the reaction stops before completion, even with extended reaction times. What's happening?
Answer: This is a common issue of product inhibition, where the product of the reaction is a stronger poison than the starting material.
Possible Causes & Solutions:
-
Product Inhibition: The piperidine product, being a more basic and flexible amine, is a stronger poison for the catalyst (e.g., Pd/C, PtO₂) than the starting pyridine.[4]
-
Solution 1: Incremental Substrate Addition: Instead of adding all the substrate at once, add it in portions. This maintains a higher ratio of substrate to product, reducing the competitive binding of the product to the catalyst.
-
Solution 2: Flow Chemistry: In a continuous flow setup, the high local concentration of reactants relative to the product can minimize the catalyst's contact with the poisoning product, leading to higher overall conversion.[4]
-
Solution 3: Acidic Additives: Adding a small amount of a non-coordinating acid (e.g., acetic acid) can protonate the basic piperidine product, preventing it from coordinating to the metal center. This should be done cautiously as it can affect the catalyst's activity and stability.
-
Scenario 3: Inconsistent Results and Poor Reproducibility
Question: I am running the same reaction with a quinoline-containing substrate, but my yields are highly variable between batches. What could be the cause?
Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality that are amplified by the presence of a catalyst poison.
Possible Causes & Solutions:
-
Variable Moisture/Air Exposure: Trace amounts of water or oxygen can affect the catalyst's activity, and this is often exacerbated in the presence of a poison.
-
Solution: Ensure rigorous inert atmosphere techniques (e.g., using a Schlenk line or glovebox). Use freshly dried and degassed solvents for each experiment.[3]
-
-
Inconsistent Reagent Purity: Impurities in your reagents or solvents can act as additional catalyst poisons.
-
Solution: Use high-purity reagents and solvents from a reliable supplier. If possible, use the same batch of critical reagents for a series of experiments.
-
-
Inefficient Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), poor stirring can lead to localized high concentrations of the poison around the catalyst particles.
-
Solution: Ensure vigorous and consistent stirring to maintain a homogeneous suspension of the catalyst.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning by nitrogen heterocycles?
A1: The primary mechanism is the strong chemisorption of the nitrogen-containing molecule onto the active sites of the metal catalyst.[7] The lone pair of electrons on the nitrogen atom forms a dative bond with the metal center, effectively blocking the site from reactant molecules. This can also alter the electronic properties of the catalyst surface, further inhibiting its activity.[8]
Q2: Is catalyst poisoning by nitrogen heterocycles always irreversible?
A2: Not always. Poisoning can be reversible or irreversible. Reversible poisoning occurs when the poison is weakly adsorbed and can be removed by changing the reaction conditions (e.g., increasing temperature or flushing with an inert gas). Irreversible poisoning involves the formation of strong chemical bonds between the poison and the catalyst, requiring more drastic measures for regeneration.[4]
Q3: How can I distinguish between catalyst deactivation by poisoning and by sintering (thermal degradation)?
A3: This is a critical diagnostic step. Here's how to differentiate them:
| Feature | Poisoning | Sintering (Thermal Degradation) |
| Cause | Chemical interaction with impurities (e.g., nitrogen heterocycles).[3] | High temperatures causing catalyst particles to agglomerate.[9] |
| Onset | Can be rapid and occur at the start of the reaction. | Typically a gradual decline in activity over time, especially at elevated temperatures.[8] |
| Effect of Concentration | Highly dependent on the concentration of the poison. | Primarily dependent on temperature and reaction time. |
| Selectivity | May alter reaction selectivity by selectively poisoning certain types of active sites.[9] | Generally leads to a non-selective loss of activity due to a decrease in active surface area. |
| Characterization | BET surface area may not change significantly. Elemental analysis (XPS, EDX) can detect the presence of the poison on the catalyst surface. | Significant decrease in BET surface area. TEM can show an increase in catalyst particle size. |
Q4: Are there catalyst systems that are inherently resistant to poisoning by nitrogen heterocycles?
A4: Yes, research is ongoing in developing poison-resistant catalysts. Some strategies include:
-
Alloying: Creating bimetallic catalysts where the electronic properties of the active metal are modified to reduce its affinity for nitrogen-containing molecules.
-
Core-Shell Nanoparticles: Encapsulating the active metal core in a porous, inert shell that allows reactants to access the active sites but hinders the larger poison molecules.
-
Support Modification: Using catalyst supports that can interact with and "trap" the poison before it reaches the active metal sites.
Q5: Can I regenerate a catalyst that has been poisoned by a nitrogen-containing heterocycle?
A5: Yes, regeneration is often possible, especially for reversibly poisoned catalysts. Common methods include thermal regeneration and chemical washing.[10] However, the feasibility and effectiveness depend on the nature of the poison-catalyst interaction and the stability of the catalyst itself.
Part 3: Data Presentation
The severity of poisoning depends on the structure of the nitrogen heterocycle, the nature of the metal catalyst, and the reaction conditions. The following table provides a qualitative comparison of the poisoning potential of common nitrogen heterocycles on a Palladium on Carbon (Pd/C) catalyst in a typical hydrogenation reaction.
Table 1: Relative Poisoning Effect of Common Nitrogen Heterocycles on Pd/C
| Nitrogen Heterocycle | Structure | Basicity (pKa of conjugate acid) | Relative Poisoning Severity | Rationale |
| Pyrrole | Img online | ~ -3.8 | Low | The lone pair of electrons on the nitrogen is part of the aromatic sextet and is less available for coordination.[4] |
| Pyridine | Img online | ~ 5.2 | High | The lone pair is localized on the nitrogen and readily available to coordinate with the metal center.[2] |
| Quinoline | Img online | ~ 4.9 | High | Similar to pyridine, the lone pair is available for coordination. The larger size may block more active sites. |
| Indole | Img online | ~ -3.6 | Low | Similar to pyrrole, the nitrogen lone pair is involved in the aromatic system. |
| Piperidine | Img online | ~ 11.1 | Very High | As a saturated heterocycle, the nitrogen is highly basic and the ring is flexible, allowing for strong coordination to the catalyst surface.[4] |
Note: The relative poisoning severity is a generalization and can vary with specific reaction conditions.
Part 4: Experimental Protocols
Protocol 1: Laboratory-Scale Thermal Regeneration of a Poisoned Heterogeneous Catalyst (e.g., Pd/C)
Objective: To remove reversibly adsorbed nitrogen-containing poisons from a supported metal catalyst by thermal treatment.
Safety Precautions: This procedure involves high temperatures and flammable gases. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Poisoned catalyst (e.g., 1 g of 10% Pd/C)
-
Tube furnace with temperature controller
-
Quartz tube
-
Inert gas (Nitrogen or Argon) with flow controller
-
Hydrogen gas (for reduction step, if necessary) with flow controller
Procedure:
-
Catalyst Loading: Place the poisoned catalyst in the center of the quartz tube.
-
Purging: Insert the quartz tube into the tube furnace and connect the gas lines. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 15-20 minutes to remove any air.
-
Heating: While maintaining the inert gas flow, begin heating the furnace to the desired regeneration temperature (e.g., 300-500 °C). The optimal temperature depends on the thermal stability of the catalyst and the volatility of the poison. A typical heating rate is 5-10 °C/min.
-
Holding: Hold the catalyst at the regeneration temperature for 2-4 hours under the inert gas flow to allow the poison to desorb from the surface.
-
Cooling: After the holding period, turn off the furnace and allow the catalyst to cool to room temperature under the continuous flow of inert gas.
-
(Optional) Reduction: If the catalyst was oxidized during the thermal treatment, a reduction step may be necessary. Once cooled, switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂) and slowly heat the catalyst to a moderate temperature (e.g., 150-250 °C) for 1-2 hours.
-
Final Purge and Storage: Cool the catalyst to room temperature under an inert atmosphere. Once cooled, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until further use.
Protocol 2: Laboratory-Scale Chemical Washing of a Poisoned Heterogeneous Catalyst
Objective: To remove poisons by washing the catalyst with a suitable solvent or chemical solution.
Safety Precautions: Handle all solvents and chemical reagents in a fume hood with appropriate PPE.
Materials:
-
Poisoned catalyst
-
Beaker or flask
-
Stir plate and stir bar
-
Washing solvent (e.g., methanol, ethanol, or an acidic/basic solution)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or vacuum oven
Procedure:
-
Washing: Place the poisoned catalyst in a beaker or flask with a stir bar. Add a suitable washing solvent. The choice of solvent depends on the nature of the poison. For basic nitrogen heterocycles, a dilute solution of a non-coordinating acid (e.g., 0.1 M acetic acid) may be effective. For other organic poisons, a solvent in which the poison is highly soluble can be used.
-
Stirring: Stir the catalyst slurry at room temperature for 1-2 hours. Gentle heating may be applied if the catalyst is stable at higher temperatures.
-
Filtration: Separate the catalyst from the washing solution by filtration. Wash the catalyst on the filter with fresh solvent to remove any residual dissolved poison.
-
Repeat (if necessary): The washing procedure can be repeated with fresh solvent for improved cleaning.
-
Drying: Dry the washed catalyst in an oven at a suitable temperature (e.g., 80-120 °C) to remove the solvent. For sensitive catalysts, drying under vacuum at a lower temperature is recommended.
-
Activation: The dried catalyst may require a pre-reduction step with hydrogen before use, similar to the thermal regeneration protocol.
Part 5: Visualizations (Graphviz)
Diagram 1: Mechanism of Catalyst Poisoning by Pyridine
Caption: Pyridine binds to the active catalyst, forming an inactive complex.
Diagram 2: Workflow for Thermal Regeneration of a Poisoned Catalyst
Caption: A step-by-step process for thermal regeneration of a catalyst.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is the Difference between Catalyst Poisoning and Thermal Degradation? → Learn [pollution.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
Validation & Comparative
A Researcher's Guide to the NMR Analysis of Substituted 1,8-Naphthyridine-3-Carbonitriles: A Comparative Study
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic scaffolds is paramount. The 1,8-naphthyridine core, a privileged pharmacophore, is a cornerstone in the design of novel therapeutics.[1] Precise characterization of its derivatives is crucial for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. While a plethora of derivatives exists, this guide will focus on the detailed NMR analysis of 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile , a compound of interest in recent anti-mycobacterial studies.[2]
Due to the limited availability of public NMR data for many specific halogenated 1,8-naphthyridine derivatives, including the initially targeted 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, this guide will instead provide a comparative analysis of the aforementioned well-characterized compound against a commercially available, structurally related analogue, 2-Amino-1,8-naphthyridine-3-carbonitrile .[3] This approach allows for a robust examination of the influence of substituents on the NMR spectra of the 1,8-naphthyridine scaffold, offering valuable insights for researchers working with this important class of molecules.
Comparative NMR Data Analysis
The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for our primary compound of interest and its selected alternative. This side-by-side comparison highlights the significant impact of the substituent at the 2-position on the chemical shifts of the naphthyridine core.
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | Reference |
| 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 9.00-8.98 (m, 2H), 8.32 (dd, J=8.0, 1.6 Hz, 1H), 7.45 (dd, J=8.0, 4.4 Hz, 1H), 7.35-7.25 (m, 5H), 3.85-3.75 (m, 4H), 3.70-3.60 (m, 4H), 3.40 (s, 2H) | 167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 44.84, 44.51 | [2] |
| 2-Amino-1,8-naphthyridine-3-carbonitrile | 8.78 (dd, J=4.2, 1.8 Hz, 1H), 8.13 (dd, J=8.2, 1.8 Hz, 1H), 7.45 (s, 2H, NH₂), 7.35 (dd, J=8.2, 4.2 Hz, 1H) | Data not explicitly found in the provided search results. Predicted values or data from a comparable analogue would be required for a direct comparison. | [3] |
Expert Analysis of Spectral Data:
The ¹H NMR spectrum of 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile in DMSO-d₆ reveals a complex set of signals. The downfield region (δ 7.0-9.0 ppm) is characteristic of the aromatic protons of the 1,8-naphthyridine and phenyl rings. The multiplet at δ 9.00-8.98 ppm can be attributed to the protons on the naphthyridine ring, likely H-4 and H-7, which are deshielded by the electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group. The doublet of doublets at δ 8.32 and 7.45 ppm correspond to the remaining protons on the pyridine rings of the naphthyridine core. The multiplet between δ 7.35-7.25 ppm integrates to five protons, consistent with the monosubstituted phenyl ring of the phenylglycyl moiety. The upfield region shows broad multiplets for the piperazine protons and a singlet for the methylene protons of the glycyl unit, indicative of their aliphatic nature.
In the ¹³C NMR spectrum, the signal at δ 167.90 ppm is characteristic of an amide carbonyl carbon. The signals in the aromatic region (δ 99-162 ppm) correspond to the carbons of the 1,8-naphthyridine and phenyl rings. The nitrile carbon appears at δ 116.25 ppm. The upfield signals at δ 48.00, 44.84, and 44.51 ppm are assigned to the carbons of the piperazine ring and the methylene group of the phenylglycyl moiety.
A direct comparison with 2-Amino-1,8-naphthyridine-3-carbonitrile is challenging without its complete ¹³C NMR data. However, based on the provided ¹H NMR data, the protons on the naphthyridine ring appear at slightly different chemical shifts, reflecting the change in the electronic environment due to the substitution of the bulky phenylglycylpiperazinyl group with a simple amino group. The amino protons appear as a broad singlet at δ 7.45 ppm.
The "Why": Understanding Substituent and Solvent Effects
The observed differences in chemical shifts between the two compounds can be attributed to the electronic and steric effects of the substituents at the C-2 position. The phenylglycylpiperazinyl group is significantly larger and has different electronic properties compared to the amino group. These differences influence the electron density distribution throughout the 1,8-naphthyridine ring system, thereby affecting the shielding of the various nuclei.
The choice of solvent also plays a critical role in NMR spectroscopy.[4][5][6][7][8] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9] The polarity of the solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding, such as the N-H protons of the amino group or the amide proton in our primary compound. Aromatic solvents can induce significant shifts in nearby protons due to the formation of solvent-solute complexes and the anisotropic effect of the solvent's ring current.[4]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized protocols is essential.[9][10][11][12][13]
Standard Operating Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection and Dissolution: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean, dry vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid the introduction of air bubbles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino- 1,8 naphthyridine-3-carbonitrile AldrichCPR 15935-95-2 [sigmaaldrich.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. scielo.br [scielo.br]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organomation.com [organomation.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr-bio.com [nmr-bio.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the ¹H and ¹³C NMR of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous derivatives with a wide range of applications, including antimicrobial and anticancer agents.[1][2][3] Among these, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile serves as a crucial building block for the synthesis of more complex molecules. A thorough understanding of the nuclear magnetic resonance (NMR) characteristics of this parent compound and its derivatives is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of new chemical entities.
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of this compound and its key derivatives. We will delve into the influence of various substituents on the chemical shifts and coupling constants, offering insights into the structure-spectra correlations. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds.
Structural Elucidation by NMR: A Comparative Analysis
The core structure and numbering scheme of the 1,8-naphthyridine ring are shown below:
Caption: Numbering of the 1,8-naphthyridine ring system.
¹H NMR Spectra Analysis
The aromatic region of the ¹H NMR spectrum for 1,8-naphthyridine derivatives provides valuable information about the substitution pattern. For the parent this compound, we expect to see three aromatic protons.
-
H-2: This proton is expected to be a singlet, influenced by the adjacent nitrile group at C3 and the chloro group at C4.
-
H-5 and H-6: These two protons will form an AX or AB spin system, appearing as a pair of doublets. The coupling constant between them (³JHH) is typically in the range of 8-9 Hz. The chemical shift of H-5 will be influenced by the peri-interaction with the nitrogen at N1, while H-6 will be affected by the chloro substituent at C7.
The electron-withdrawing nature of the chloro and cyano groups will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted 1,8-naphthyridine.
Table 1: Comparison of ¹H NMR Data for 1,8-Naphthyridine-3-carbonitrile Derivatives (in DMSO-d₆)
| Compound/Substituent | H-2 (δ, ppm, multiplicity, J in Hz) | H-5 (δ, ppm, multiplicity, J in Hz) | H-6 (δ, ppm, multiplicity, J in Hz) | Other signals (δ, ppm) | Reference |
| Predicted: this compound | ~9.0 (s) | ~8.5 (d, J ≈ 8.5) | ~7.8 (d, J ≈ 8.5) | - | - |
| 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 8.96 (dd, J = 4.4, 1.6) | 8.29 (dd, J = 8.0, 1.6) | 7.43 (dd, J = 8.0, 4.4) | 3.65 (m, 4H), 2.87 (m, 4H) | [1] |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 8.99 (m, J = 2.1) | 8.33 (dd, J = 8.0, 2.0) | 7.47 (dd, J = 8.0, 4.4) | 4.48 (s, 2H), 3.80 (m, 4H), 3.68 (m, 4H) | [1] |
| 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carbonitrile | - | 7.1-7.4 (m) | 7.1-7.4 (m) | 4.8 (s, 1H), 6.8 (s, 2H), 7.1-7.4 (m, 5H) | [4] |
Causality Behind Experimental Choices: The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is common for these types of compounds due to their often limited solubility in less polar solvents like chloroform-d (CDCl₃).[1][4] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
¹³C NMR Spectra Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, we anticipate nine distinct carbon signals.
-
Quaternary Carbons: C3, C4, C4a, C7, and C8a will appear as signals with lower intensity due to the absence of directly attached protons and the resulting lack of Nuclear Overhauser Enhancement (NOE).[5] The carbon of the nitrile group (C≡N) will resonate in the characteristic region of 115-120 ppm.[6] The carbons attached to the chlorine atoms (C4 and C7) will be significantly deshielded.
-
CH Carbons: C2, C5, and C6 will show more intense signals. The chemical shifts will be influenced by the neighboring substituents.
Table 2: Comparison of ¹³C NMR Data for 1,8-Naphthyridine-3-carbonitrile Derivatives (in DMSO-d₆)
| Compound/Substituent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | C8a (δ, ppm) | C4a (δ, ppm) | CN (δ, ppm) | Other signals (δ, ppm) | Reference |
| Predicted: this compound | ~152 | ~110 | ~155 | ~125 | ~138 | ~158 | ~150 | ~120 | ~116 | - | - |
| 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 161.78 | 98.87 | 158.29 | 120.86 | 137.84 | 159.88 | 156.40 | 118.40 | 116.84 | 50.46, 45.48 | [1] |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 165.55 | 98.91 | 159.23 | 121.22 | 138.48 | 156.76 | 155.73 | 118.38 | 117.41 | 49.18, 48.27, 42.56 | [1] |
Authoritative Grounding: The assignment of carbon signals is typically confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments correlate proton and carbon signals, allowing for the unambiguous assignment of the entire molecular structure.[7]
Experimental Protocol for NMR Analysis
The following protocol is a self-validating system designed to ensure the acquisition of high-quality, reproducible NMR data for this compound and its derivatives.
Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the compound and its non-interference with the signals of interest.
-
Step 1: Weigh approximately 5-10 mg of the 1,8-naphthyridine derivative into a clean, dry vial.
-
Step 2: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the specific derivative.
-
Step 3: Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Step 4: If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Step 5: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Rationale: The choice of NMR spectrometer and acquisition parameters will determine the quality of the final spectra. A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Caption: A streamlined workflow for NMR data acquisition and analysis.
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[5]
-
Typical parameters: spectral width of ~250 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR Spectra (if necessary):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing and Analysis
Rationale: Proper data processing is essential to extract accurate information from the raw NMR data.
-
Step 1: Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Step 2: Perform phase correction and baseline correction to obtain a clean spectrum.
-
Step 3: Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0 ppm).
-
Step 4: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Step 5: Analyze the coupling patterns (splitting) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Step 6: Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule, using 2D NMR data for confirmation where necessary.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis is an indispensable tool for the characterization of this compound and its derivatives. By understanding the influence of substituents on the chemical shifts and coupling constants, researchers can confidently elucidate the structures of novel compounds in this important class of molecules. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of these promising therapeutic agents.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, a key building block in medicinal chemistry, rigorous purity analysis is paramount.[1][2] Impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can have unintended pharmacological or toxicological effects.[3] Therefore, the development and validation of robust, stability-indicating analytical methods are critical for ensuring the quality and consistency of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC). We will delve into the rationale behind method development, present comparative experimental data, and provide detailed protocols grounded in scientific principles and regulatory expectations, primarily the ICH Q2(R1) guidelines.[4][5][6]
Understanding the Analyte: this compound
Before developing a separation method, understanding the physicochemical properties of the analyte is crucial.
-
Structure: A planar, heterocyclic aromatic compound.
-
Molecular Formula: C₉H₃Cl₂N₃
-
Molecular Weight: 224.04 g/mol
-
Key Features: Contains two chlorine atoms, a nitrile group, and a naphthyridine core. The nitrogen atoms in the naphthyridine ring can exhibit basic properties, potentially leading to peak tailing in reversed-phase chromatography if not properly addressed.
Comparative Analysis of Chromatographic Approaches: HPLC vs. UPLC
The workhorse of pharmaceutical purity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, the advent of UPLC, which utilizes columns with sub-2 µm particles, has offered significant improvements in performance.[7][8][9][10][11]
The fundamental difference lies in the particle size of the stationary phase, which has a profound impact on efficiency, resolution, and analysis speed.[8] UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) to accommodate the smaller particle sizes, leading to sharper peaks and better separation of closely eluting impurities.[7][12]
Below is a comparison of a traditional HPLC method and a modern UPLC method developed for the purity analysis of this compound.
| Parameter | Method A: Conventional HPLC | Method B: High-Throughput UPLC | Rationale for Choices |
| Instrumentation | Standard HPLC System (e.g., Agilent 1260, Waters Alliance) | UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290) | UPLC requires specialized pumps and detectors to handle high backpressures.[12] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | Smaller particles in the UPLC column provide higher efficiency and resolution.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 20-95% B in 25 min | 20-95% B in 5 min | The shorter UPLC column and higher efficiency allow for a much faster gradient.[7] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | The smaller internal diameter of the UPLC column requires a lower flow rate. |
| Column Temperature | 30 °C | 40 °C | Higher temperature reduces mobile phase viscosity, allowing for higher flow rates or lower backpressure. |
| Detection | UV at 254 nm | UV at 254 nm | The aromatic nature of the compound allows for strong UV absorbance. |
| Injection Volume | 10 µL | 2 µL | Smaller injection volumes are used with UPLC to prevent column overload. |
| Run Time | ~30 min | ~7 min | UPLC offers a significant reduction in analysis time, increasing sample throughput.[9] |
| Backpressure | ~1500 psi | ~9000 psi | The smaller particle size in the UPLC column results in significantly higher backpressure.[7] |
Performance Comparison: HPLC vs. UPLC
| Metric | Method A: Conventional HPLC | Method B: High-Throughput UPLC | Advantage |
| Resolution of Impurities | Good | Excellent | UPLC provides superior separation of closely eluting peaks.[7] |
| Sensitivity | Moderate | High | Sharper peaks in UPLC lead to greater peak heights and improved signal-to-noise.[9] |
| Analysis Time | ~30 minutes | ~7 minutes | UPLC is significantly faster, enabling higher sample throughput.[9] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates in UPLC reduce solvent usage.[7] |
Forced Degradation Studies: Developing a Stability-Indicating Method
A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can resolve the API from any potential degradation products.[1][2] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[3][13][14]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve in the diluent before injection.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC method.
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels.[15]
Method Validation (as per ICH Q2(R1)) for the UPLC Method
Once the UPLC method is developed and shown to be stability-indicating, it must be validated to ensure it is suitable for its intended purpose.[4][5][6]
Validation Workflow
Caption: ICH Q2(R1) Method Validation Workflow.
Detailed Validation Protocols
-
Specificity: As demonstrated in the forced degradation study, the method should show no interference from blanks, and the main peak should be well-resolved from all impurity and degradation peaks. Peak purity analysis using a DAD detector should be performed.
-
Linearity and Range: Prepare a series of solutions of this compound at different concentrations (e.g., from the LOQ to 150% of the target concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate samples at the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
-
System Suitability: Before each analytical run, inject a standard solution to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of injections.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; Peak purity index > 0.99 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |
| Robustness | System suitability parameters remain within limits |
Alternative Analytical Techniques
While HPLC/UPLC is the gold standard for purity analysis, other techniques can provide complementary information.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities and degradation products.[16] By coupling the separation power of LC with the mass-resolving capability of MS, the molecular weights of impurities can be determined, aiding in their structural elucidation.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents, which are common in pharmaceutical manufacturing.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural confirmation of the API and for the identification and quantification of impurities without the need for a reference standard for each impurity (qNMR).
Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| HPLC/UPLC | Purity and impurity quantification | High precision, robustness, well-established | Requires reference standards for impurity quantification |
| LC-MS | Impurity identification | Provides molecular weight information, high sensitivity | Quantification can be less precise than UV-based methods |
| GC | Residual solvent analysis | Excellent for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural elucidation, qNMR | Provides detailed structural information, can quantify without specific reference standards | Lower sensitivity compared to chromatographic methods |
Conclusion
The purity analysis of this compound is a critical step in its development as a pharmaceutical intermediate. While traditional HPLC methods provide reliable results, the adoption of UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and more comprehensive impurity profiling.[7][9]
The selection of an analytical method should be based on a thorough understanding of the analyte and the intended application. A well-developed and validated stability-indicating UPLC method, as outlined in this guide, provides a robust and efficient approach to ensure the quality and consistency of this compound, thereby supporting the development of safe and effective medicines. The use of complementary techniques like LC-MS is also highly recommended for a comprehensive understanding of the impurity profile.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. niito.kz [niito.kz]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. biomedres.us [biomedres.us]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. article.sapub.org [article.sapub.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 4,7-dichloro- and 2,7-dichloro-1,8-naphthyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichlorinated 1,8-naphthyridines serve as pivotal precursors for the synthesis of a diverse array of functionalized molecules with significant applications in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the naphthyridine core dictates their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4,7-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine. By examining the underlying electronic and mechanistic principles, supported by experimental data, this document aims to equip researchers with the predictive understanding necessary for rational synthetic design.
The Decisive Role of Electronic Effects in Reactivity
The reactivity of chloro-substituted pyridinic rings in SNAr reactions is fundamentally governed by the ability of the heterocyclic nitrogen to stabilize the negative charge of the transient Meisenheimer intermediate.[1] In the 1,8-naphthyridine system, both pyridine rings are electron-deficient, rendering the chloro-substituted carbons electrophilic and susceptible to nucleophilic attack. However, the positions of the chlorine atoms relative to the nitrogen atoms in the two isomers lead to distinct differences in their reactivity.
The positions α (C2/C7) and γ (C4) to the ring nitrogens are significantly more activated towards nucleophilic attack than the β positions (C3/C6). This is due to the effective delocalization of the negative charge in the Meisenheimer complex onto the electronegative nitrogen atom when the attack occurs at the α or γ positions.
4,7-dichloro-1,8-naphthyridine: The γ-Activation Advantage
In 4,7-dichloro-1,8-naphthyridine, the chlorine atoms are located at the γ-positions relative to the nitrogen atoms of both pyridine rings. Nucleophilic attack at either C4 or C7 results in a Meisenheimer intermediate where the negative charge can be delocalized onto the nitrogen atom of the respective ring. This resonance stabilization significantly lowers the activation energy for the reaction.
2,7-dichloro-1,8-naphthyridine: The α-Activation Scenario
For 2,7-dichloro-1,8-naphthyridine, the chlorine atoms are situated at the α-positions. Similar to the γ-position, nucleophilic attack at C2 or C7 generates a Meisenheimer intermediate where the negative charge is stabilized by delocalization onto the adjacent nitrogen atom.
Comparative Reactivity: A Mechanistic Rationale
Based on the principles of SNAr on pyridine systems, both isomers are expected to be reactive. However, a qualitative comparison suggests a potential reactivity difference. The delocalization of the negative charge in the Meisenheimer intermediate is a key factor. In the case of attack at the 4-position (γ-attack), the negative charge is delocalized over three atoms, including the nitrogen. For the 2-position (α-attack), the delocalization also involves the nitrogen atom. Theoretical studies on halopyridines suggest that the 4-position is generally more reactive than the 2-position in SNAr reactions. This is attributed to a more favorable distribution of the negative charge in the transition state leading to the Meisenheimer intermediate for the 4-substituted isomer. By analogy, it is reasonable to predict that 4,7-dichloro-1,8-naphthyridine would be more reactive than 2,7-dichloro-1,8-naphthyridine in SNAr reactions under similar conditions.
Visualizing the Reaction Mechanisms
To illustrate the mechanistic basis for the differential reactivity, the following diagrams depict the formation of the Meisenheimer intermediates for both isomers.
Caption: General SNAr mechanism on the two isomers.
Comparative Experimental Data
| Feature | 4,7-dichloro-1,8-naphthyridine | 2,7-dichloro-1,8-naphthyridine |
| Reaction | Monoamination with an amine | Monoamination with an amine |
| Nucleophile | Primary/Secondary Amine | Benzylamine[2] |
| Solvent | Dioxane or DMSO (predicted) | Neat (excess amine)[2] |
| Temperature | 100-140 °C (predicted) | 120 °C[2] |
| Reaction Time | 4-12 h (predicted) | 6 h[2] |
| Yield | Good to Excellent (predicted) | 50%[2] |
Note: The conditions for 4,7-dichloro-1,8-naphthyridine are predicted based on typical SNAr reactions on related heterocyclic systems, as a direct experimental protocol for simple amination was not found in the initial literature survey.
Experimental Protocols
The following protocols provide detailed methodologies for performing nucleophilic aromatic substitution on these dichloronaphthyridine isomers.
Protocol 1: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine
This protocol describes the monosubstitution of a chloro group on a pre-functionalized 2,7-disubstituted-1,8-naphthyridine, illustrating the reactivity at the 7-position.[2]
Materials:
-
2-Amino-7-chloro-1,8-naphthyridine (1.0 mmol, 179.6 mg)
-
Benzylamine (excess, e.g., 5.0 mmol, 0.54 mL)
-
Methanol for recrystallization
Procedure:
-
A suspension of 2-amino-7-chloro-1,8-naphthyridine and distilled benzylamine is heated for 6 hours at 120 °C in a sealed tube.
-
After cooling to room temperature, the resulting sticky precipitate is washed with water followed by acetone and then air-dried.
-
The crude solid is recrystallized from methanol to afford pure 2-amino-7-benzylamino-1,8-naphthyridine.
Protocol 2: Predicted Protocol for the Synthesis of 4-Amino-7-chloro-1,8-naphthyridine
This hypothetical protocol is based on standard conditions for SNAr reactions on activated chloroheterocycles.
Materials:
-
4,7-dichloro-1,8-naphthyridine (1.0 mmol, 199.0 mg)
-
Amine nucleophile (e.g., morpholine, 1.2 mmol, 105 µL)
-
Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL)
-
Anhydrous Dioxane or DMSO (5 mL)
Procedure:
-
To a solution of 4,7-dichloro-1,8-naphthyridine in anhydrous dioxane (or DMSO) are added the amine nucleophile and DIPEA.
-
The reaction mixture is heated to 120 °C and stirred for 8 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the monosubstituted product.
Caption: General experimental workflow for SNAr.
Conclusion
In the comparative analysis of 4,7-dichloro- and 2,7-dichloro-1,8-naphthyridine, established principles of nucleophilic aromatic substitution on heterocyclic systems provide a strong foundation for predicting their relative reactivity. The electronic stabilization of the Meisenheimer intermediate is paramount, with both isomers possessing activated chlorine atoms at positions α and γ to the ring nitrogens. Based on analogies with simpler pyridine systems, it is postulated that 4,7-dichloro-1,8-naphthyridine exhibits greater reactivity than its 2,7-dichloro counterpart . This guide has provided a mechanistic rationale for this prediction, alongside available experimental data and detailed protocols to aid researchers in the strategic design and execution of synthetic routes utilizing these versatile building blocks. Further kinetic and computational studies would be invaluable in providing a quantitative confirmation of this reactivity trend.
References
The Architect's Guide to Targeted Protein Degradation: A Comparative Analysis of PROTAC Building Blocks and the Untapped Potential of the 1,8-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this, offering a catalytic mode of action with the potential to target proteins once considered "undruggable."[3] The efficacy of a PROTAC is not merely the sum of its parts but a complex interplay between its three core components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that tethers them.[1][4]
The selection of these building blocks is a critical determinant of the final molecule's potency, selectivity, and pharmacokinetic properties. While a handful of E3 ligase ligands have become the workhorses of the field, the quest for novel scaffolds to expand the degradable proteome and refine PROTAC characteristics is perpetual. This guide provides a detailed comparison of the most prominently used E3 ligase ligands, supported by experimental data and methodologies. Furthermore, it introduces the 1,8-naphthyridine scaffold, exemplified by molecules like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , as a versatile and underexplored platform for the design of next-generation PROTACs.
The PROTAC Mechanism: A Symphony of Induced Proximity
A functional PROTAC acts as a molecular matchmaker, forming a ternary complex between the POI and an E3 ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]
Caption: The PROTAC-mediated protein degradation pathway.
The Gatekeepers: A Comparative Analysis of Premier E3 Ligase Ligands
While the human genome encodes over 600 E3 ligases, the development of potent, cell-permeable small molecule ligands has led to the predominance of a select few in PROTAC design. The most widely exploited are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[3][5]
Von Hippel-Lindau (VHL) Ligands
The VHL E3 ligase is a component of the CRL2^VHL^ complex, which recognizes hydroxylated proline residues on its native substrate, the hypoxia-inducible factor 1α (HIF-1α).[3] PROTAC ligands for VHL are peptidomimetic, designed to mimic this HIF-1α binding motif.
-
Advantages : VHL-based PROTACs often exhibit high potency and can form very stable ternary complexes. The binding site is well-characterized, allowing for rational, structure-based design.
-
Disadvantages : VHL ligands are typically larger and have higher molecular weights and polarity compared to CRBN ligands, which can negatively impact cell permeability and oral bioavailability.
Cereblon (CRBN) Ligands
CRBN is the substrate receptor of the CRL4^CRBN^ E3 ligase complex. Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3] These molecules bind to CRBN and modulate its substrate specificity.
-
Advantages : CRBN ligands are significantly smaller, possess more favorable drug-like properties, and often lead to PROTACs with better overall physicochemical characteristics.[5]
-
Disadvantages : The binding of IMiD-based ligands can induce the degradation of endogenous CRBN neosubstrates (e.g., IKZF1, IKZF3), which can lead to off-target effects. This can be a therapeutic advantage in some contexts (e.g., multiple myeloma) but a liability in others.
Performance Comparison of VHL and CRBN-based PROTACs
The choice between VHL and CRBN is target-dependent, and the optimal E3 ligase for a given POI must be determined empirically. The linker attachment point on the E3 ligase ligand is also a critical parameter influencing the geometry and stability of the ternary complex.
| Feature | VHL Ligands | CRBN Ligands |
| Core Scaffold | Hydroxyproline mimetics | Glutarimide/Phthalimide (IMiDs) |
| Binding Affinity (Kd) | Typically low nM | Low to mid nM |
| Molecular Weight | Generally larger | Generally smaller |
| Drug-like Properties | Can be challenging | More favorable |
| Known Off-Targets | HIF-1α stabilization at high conc. | Degradation of neosubstrates (IKZF1/3) |
| Representative PROTAC DC50 | Can achieve sub-nM potency | Can achieve sub-nM potency |
This table represents generalized observations; specific performance metrics are highly dependent on the POI and linker composition.
The Untapped Potential of Novel Scaffolds: The Case for 1,8-Naphthyridine
The expansion of the PROTAC toolbox beyond VHL and CRBN is an active area of research. Privileged scaffolds, which are molecular frameworks that can bind to multiple protein targets with high affinity, represent a promising starting point for the development of novel PROTAC components. The 1,8-naphthyridine core is one such scaffold, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]
Molecules like This compound are particularly intriguing from a medicinal chemistry perspective. The dichloro substitutions provide two reactive handles for synthetic elaboration, allowing for the differential installation of a linker and a pharmacophore. The electron-withdrawing carbonitrile group can modulate the electronics of the heterocyclic system and can also be a site for further chemical modification.
While, to date, published literature has not explicitly detailed the use of this compound in a PROTAC, its potential is clear:
-
Novel POI Ligand Development : Given the prevalence of the 1,8-naphthyridine scaffold in kinase inhibitors, it could serve as the foundation for developing new POI-binding warheads.
-
Rigid Linker Component : The bicyclic nature of the scaffold could be incorporated into linkers to impart conformational rigidity, a strategy known to improve ternary complex stability and cell permeability.[4]
-
Exploration of New E3 Ligase Space : Although speculative, novel heterocyclic scaffolds could lead to the discovery of ligands for some of the hundreds of other E3 ligases not yet harnessed for PROTAC technology.
The exploration of such scaffolds is essential for overcoming the current limitations of targeted protein degradation and expanding its therapeutic reach.
Experimental Protocols for PROTAC Evaluation
The characterization of a novel PROTAC requires a suite of biochemical and cellular assays to determine its efficacy and mechanism of action. Below are foundational protocols for assessing protein degradation and ternary complex formation.
Protocol 1: Determination of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) by Western Blot
This protocol is the gold standard for quantifying the degradation of a target protein in a cellular context.
Caption: Workflow for determining DC₅₀ and Dₘₐₓ values.
Methodology:
-
Cell Seeding: Plate the desired cell line in 12- or 24-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and resolve them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control.
-
-
Data Analysis:
-
Calculate the percentage of protein remaining relative to the vehicle control. The percentage of degradation is (100% - % remaining).
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum degradation percentage).
-
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase complex in a cell-free system.
Principle: The assay uses two antibodies, one against the POI and one against a tag on the E3 ligase, labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2), respectively. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of complex.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20). Dilute the recombinant POI, tagged E3 ligase (e.g., His-VHL or His-CRBN), and the donor- and acceptor-labeled antibodies to their working concentrations.
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the POI and the tagged E3 ligase.
-
Add the serially diluted PROTAC or vehicle control.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
-
Add the mixture of donor- and acceptor-labeled antibodies.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, which is indicative of the 1:1:1 stoichiometry of the ternary complex being the most productive for the FRET signal. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Conclusion
The rational design of PROTACs is a multifactorial challenge that hinges on the judicious selection of its constituent building blocks. While established VHL and CRBN ligands have enabled the rapid progression of the field, their limitations necessitate the exploration of new chemical matter. Privileged scaffolds like 1,8-naphthyridine offer a fertile ground for the discovery of novel POI ligands and potentially new E3 ligase recruiters. By combining robust, quantitative assays with innovative medicinal chemistry, the full therapeutic potential of targeted protein degradation can be realized, paving the way for new treatments for a host of intractable diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]
- 7. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with various biological targets. This has led to the development of 1,8-naphthyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility in its synthesis and its reactivity make it a "privileged scaffold" for the development of novel therapeutics.[1]
This guide focuses on a specific, highly promising starting scaffold: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile . The presence of two reactive chlorine atoms at the C4 and C7 positions, coupled with the electron-withdrawing nitrile group at C3, makes this an exceptionally versatile precursor for creating diverse chemical libraries. Understanding the structure-activity relationship (SAR) of derivatives synthesized from this scaffold is paramount for the rational design of potent and selective drug candidates.
Synthetic Strategy: From a Dichrorinated Core to a Diverse Library
The primary advantage of the this compound scaffold lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C7 position. This differential reactivity allows for a stepwise and controlled introduction of various substituents, enabling the generation of a diverse library of compounds for biological screening.
A plausible and efficient synthetic approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy. This allows for the introduction of one type of substituent at the C4 position and another at the C7 position, maximizing chemical diversity.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for derivatization.
Comparative Biological Evaluation: Unraveling the Structure-Activity Relationship
The true value of a chemical scaffold is realized through the biological activity of its derivatives. In the context of 4,7-disubstituted-1,8-naphthyridine-3-carbonitriles, the primary focus has been on their potential as anticancer agents, often through the inhibition of protein kinases.[3]
Anticancer Activity Screening: A Representative Study
To illustrate the SAR of this class of compounds, we present a representative dataset based on trends observed in the literature. The following table summarizes the in vitro cytotoxic activity of a series of hypothetical derivatives against a human cancer cell line (e.g., MCF-7, breast cancer).
| Compound ID | C4-Substituent | C7-Substituent | IC50 (µM) |
| 1 | -Cl | -Cl | > 50 |
| 2 | -NH2 | -Cl | 25.3 |
| 3 | -NH2 | -Phenyl | 10.1 |
| 4 | -NH2 | 4-Methoxyphenyl | 5.2 |
| 5 | -NH2 | 4-Chlorophenyl | 15.8 |
| 6 | -NH(CH3) | 4-Methoxyphenyl | 8.9 |
| 7 | -Morpholino | 4-Methoxyphenyl | 12.4 |
| 8 | -NH2 | -Thiophenyl | 7.5 |
Analysis of Structure-Activity Relationships
The data presented above, while illustrative, highlights key SAR trends that have been consistently observed for this and related scaffolds:
-
The Importance of Substitution: The parent compound 1 , with two chlorine atoms, is largely inactive. This underscores the necessity of derivatization to impart biological activity.
-
The C4 Position: A Key Anchor: The introduction of a small, hydrogen-bond donating group like an amino (-NH2) group at the C4 position (compound 2 ) significantly improves activity. This suggests a crucial interaction, potentially with the hinge region of a kinase.
-
The C7 Position: The Driver of Potency and Selectivity: With the C4-amino group in place, modifications at the C7 position lead to substantial variations in potency.
-
The introduction of an aryl group at C7 (compound 3 ) enhances activity compared to the chloro-substituted precursor 2 .
-
Electron-donating substituents on the C7-aryl ring, such as a methoxy group (compound 4 ), further increase potency. This suggests that the electronic properties of the C7 substituent play a critical role.
-
Conversely, an electron-withdrawing group like chlorine on the C7-aryl ring (compound 5 ) diminishes activity, reinforcing the importance of electron-donating features.
-
-
Steric Considerations at C4: While the C4-amino group is beneficial, increasing its steric bulk, for instance, by methylation (compound 6 ) or introducing a larger morpholino group (compound 7 ), can be detrimental to activity. This implies a constrained binding pocket around the C4 position.
-
Exploring Heteroaromatic Substituents at C7: The introduction of heteroaromatic rings, such as a thiophenyl group (compound 8 ), can also lead to potent compounds, suggesting that the C7 position can accommodate a variety of ring systems.
DOT Diagram of the Structure-Activity Relationship:
Caption: Key SAR takeaways for C4 and C7 substitutions.
Experimental Protocols
For researchers aiming to validate these findings and explore this chemical space further, the following experimental protocols provide a robust starting point.
General Procedure for the Synthesis of 4-Amino-7-aryl-1,8-naphthyridine-3-carbonitriles
-
Step 1: Selective Amination at C4. To a solution of this compound in a suitable solvent (e.g., dioxane or DMF), add an excess of the desired amine (e.g., a solution of ammonia in methanol for the -NH2 group). Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, and isolate the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile intermediate by precipitation or extraction.
-
Step 2: Suzuki Cross-Coupling at C7. In a reaction vessel, combine the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile intermediate, the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., dioxane/water). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. Cool the reaction, perform an aqueous workup, and purify the final product by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The key takeaways from the structure-activity relationship studies are:
-
A small, hydrogen-bond donating substituent at the C4 position is crucial for activity.
-
The C7 position is highly amenable to modification, with aryl and heteroaryl substituents, particularly those bearing electron-donating groups, leading to enhanced potency.
Future research in this area should focus on expanding the diversity of substituents at the C7 position, exploring a wider range of heterocyclic and bicyclic ring systems. Furthermore, detailed mechanistic studies, including kinase profiling and in vivo efficacy studies of the most potent compounds, are warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Synthetic Chemist's Guide: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile as a Superior Scaffold for Sequential Functionalization
A Comparative Analysis of Synthetic Utility Against Symmetrical Naphthyridine Isomers
In the landscape of medicinal chemistry, naphthyridines represent a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents, from the foundational antibacterial nalidixic acid to modern targeted therapies.[1][2] The six possible isomers of this diazanaphthalene system offer distinct electronic and steric profiles.[2] However, for the synthetic chemist engaged in drug discovery, the true value of a scaffold lies not just in its final biological activity, but in its synthetic tractability and potential for diversification.
This guide provides an in-depth comparison of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile against other dichloronaphthyridine isomers, with a focus on synthetic strategy. We will demonstrate through mechanistic reasoning and experimental precedent why the specific arrangement of substituents in this molecule makes it a uniquely powerful building block for constructing complex molecular architectures. Its inherent electronic asymmetry allows for regioselective, sequential reactions that are difficult to achieve with more symmetrical isomers, providing a decisive advantage in the efficient generation of chemical libraries.
The Strategic Advantage: Understanding the Inherent Asymmetry
The synthetic power of this compound stems from the electronically distinct nature of its two chlorine atoms at the C4 and C7 positions. This difference is primarily dictated by the influence of the potent electron-withdrawing nitrile group at C3 and the pyridine nitrogen at N8.
-
Activation of the C4 Position: The C4 position is doubly activated towards nucleophilic aromatic substitution (SNAr). It is para to the N8 nitrogen and, more importantly, ortho to the C3-carbonitrile. The nitrile group exerts a strong -I (inductive) and -M (mesomeric) effect, significantly lowering the electron density at C4 and stabilizing the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack.
-
Basal Reactivity of the C7 Position: The C7 position is activated by the N8 atom (ortho) and the N1 atom (para), but it lacks the potent adjacent activation from the nitrile group.
This electronic disparity makes the C4-Cl significantly more labile and susceptible to displacement by nucleophiles than the C7-Cl. This creates a predictable and exploitable hierarchy of reactivity, enabling chemists to perform selective chemistry at C4 while leaving C7 intact for a subsequent, different transformation.
In contrast, symmetrical isomers such as 2,7-dichloro-1,8-naphthyridine possess two electronically equivalent chlorine atoms. Attempting a mono-substitution on such a scaffold often leads to a statistical mixture of starting material, the desired mono-substituted product, and the di-substituted byproduct, complicating purification and lowering the yield of the target intermediate.[3]
Synthesis of the Scaffold: A Plausible and Efficient Route
The synthesis of this compound can be logically achieved through a two-step process involving a cyclization to form the core, followed by a chlorination reaction.
Step 1: Formation of the Dihydroxy Precursor via Condensation
A common and efficient method for constructing the 1,8-naphthyridine core is a condensation/cyclization reaction analogous to the Gould-Jacobs reaction.[4] This involves reacting an aminopyridine derivative with a malonate derivative. For our target, the reaction would be between 2,6-diaminopyridine and an ethyl 2-cyano-3-ethoxyacrylate (or similar malononitrile equivalent) followed by a high-temperature cyclization. This reaction preferentially forms the 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate.
References
A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
For researchers, scientists, and professionals in the field of drug development, the 1,8-naphthyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] This guide provides an in-depth technical comparison of the in vitro testing of novel compounds synthesized from a specific and versatile starting material: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile .
This document is designed to move beyond a simple recitation of protocols. Instead, it offers a strategic overview of the experimental choices and the scientific rationale that underpins the in vitro evaluation of this compound class, empowering researchers to design and execute robust and meaningful studies.
The Strategic Importance of the this compound Scaffold
The this compound core is an attractive starting point for medicinal chemistry campaigns due to its reactive chloro substituents at the C4 and C7 positions. These sites are amenable to nucleophilic substitution, allowing for the systematic introduction of a wide variety of functional groups and the exploration of structure-activity relationships (SAR). The cyano group at the C3 position also offers a handle for further chemical modifications. This inherent versatility enables the generation of diverse compound libraries for screening against a range of biological targets.
Comparative In Vitro Anticancer Evaluation
Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[1] A systematic in vitro evaluation of novel derivatives from this compound is crucial to identify promising lead compounds.
Core Principle: Assessing Cytotoxicity
The initial step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against a panel of cancer cell lines. This provides a broad measure of a compound's ability to kill or inhibit the growth of cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines. While not all are direct derivatives of the dichloro-precursor, they illustrate the potential of this scaffold.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12 | HBL-100 | Breast | 1.37 | Doxorubicin | Not Reported |
| 17 | KB | Oral | 3.7 | Doxorubicin | Not Reported |
| 22 | SW-620 | Colon | 3.0 | Doxorubicin | Not Reported |
Table 1: In vitro cytotoxicity of selected 1,8-naphthyridine-3-carboxamide derivatives.[4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines from different tissue origins is used to assess the spectrum of activity and potential selectivity of the compounds.
-
Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell proliferation.
-
Positive Control: Including a known anticancer drug provides a benchmark for the potency of the test compounds.
Workflow for In Vitro Anticancer Screening:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific subclass of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile derivatives presents a promising avenue for the development of novel therapeutics. Structural elucidation of these compounds is paramount to understanding their structure-activity relationships (SAR) and for rational drug design.
While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of molecules, a comprehensive comparative guide on the crystal structures of various this compound derivatives is currently limited in publicly accessible literature. This guide, therefore, provides a detailed framework for the crystallographic analysis of this class of compounds. We will use a closely related 1,8-naphthyridine-3-carbonitrile derivative as a case study to illustrate the experimental workflow and data analysis. Furthermore, we will objectively compare the utility of X-ray crystallography with other common analytical techniques, providing researchers with a holistic understanding of the available characterization methods.
The Unambiguous Power of Single-Crystal X-ray Diffraction
In the realm of structural chemistry, single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[2][3] This technique is indispensable for confirming the absolute stereochemistry of chiral centers and for understanding the subtle intermolecular interactions that govern the packing of molecules in the solid state. These interactions, in turn, can influence key physicochemical properties of a drug substance, such as solubility and stability.
While SCXRD is the gold standard, it is often complemented by other analytical techniques that provide valuable, albeit less direct, structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, elucidates the connectivity of atoms and the chemical environment of nuclei in solution, while Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) provides the molecular weight and elemental composition. A multi-technique approach is, therefore, the most robust strategy for the comprehensive characterization of novel chemical entities.
A Case Study: The Crystal Structure of a 1,8-Naphthyridine-3-carbonitrile Derivative
To illustrate the principles of X-ray crystallography for this class of compounds, we will examine the crystal structure of 2-(4-((4-fluorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5) , a compound recently synthesized and characterized for its anti-mycobacterial properties.[4] While not a 4,7-dichloro derivative, its structural analysis provides a valuable template for the study of related compounds.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure via SCXRD can be broken down into several key stages, as depicted in the workflow below. The rationale behind each step is crucial for obtaining high-quality, publishable data.
Step-by-Step Experimental Protocol:
-
Crystal Growth (The Critical First Step): The adage "a good crystal is the key to a good structure" cannot be overstated. For small organic molecules like 1,8-naphthyridine derivatives, single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution. In the case of ANC-5, crystals were successfully grown from a mixture of methanol and dichloromethane.[4] The choice of solvent is critical and often requires empirical screening of various solvent systems. The goal is to allow the molecules to self-assemble into a well-ordered, single crystal lattice slowly.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100-120 K). Low-temperature data collection minimizes thermal motion of the atoms, resulting in a more precise structure.
-
Data Collection: The mounted crystal is placed on a diffractometer, which bombards it with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. The intensities of these reflections are recorded by a detector. For ANC-5, data was collected on a Rigaku XtaLAB P200 diffractometer using Cu Kα radiation.[4]
-
Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group. The phase problem, a central challenge in X-ray crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for sensible bond lengths and angles, and ensuring that there are no unresolved electron density peaks. The final crystallographic data is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), for access by the scientific community. The data for ANC-5 is deposited under CCDC number 2342616.[4]
Crystallographic Data for ANC-5
The key crystallographic parameters for ANC-5 are summarized in the table below. This data provides a fingerprint of the crystal structure and is essential for its unambiguous identification.
| Parameter | Value for ANC-5[4] |
| Chemical Formula | C₂₁H₁₉FN₆O |
| Molecular Weight | 390.42 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.98 |
| b (Å) | 9.87 |
| c (Å) | 13.54 |
| α (°) | 80.12 |
| β (°) | 75.34 |
| γ (°) | 88.99 |
| Volume (ų) | 1014.2 |
| Z | 2 |
| Temperature (K) | 126 |
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are more routine and provide complementary information. The table below compares the information that can be obtained from different techniques for a hypothetical derivative of this compound.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, conformational information in solution. | Provides information about the structure in solution, which may be more biologically relevant. | Does not provide precise bond lengths and angles. |
| IR Spectroscopy | Presence of functional groups (e.g., C≡N, C=O, C-Cl). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires very small amounts of sample. | Does not provide information on the connectivity or stereochemistry. |
For the series of 1,8-naphthyridine-3-carbonitrile derivatives that includes ANC-5, the researchers used ¹H NMR, ¹³C NMR, and LCMS to confirm the structures of the synthesized compounds.[4] For instance, the presence of the amide carbonyl and nitro groups in a related compound, ANA-12, was confirmed by characteristic stretching frequencies in the IR spectrum.[4] This highlights the synergistic use of these techniques in modern chemical research.
Structural Insights and Future Directions
The crystal structure of ANC-5 reveals a number of interesting features, including the planarity of the 1,8-naphthyridine ring system and the conformation of the piperazine and phenylglycyl substituents. The packing of the molecules in the crystal is stabilized by a network of intermolecular interactions.
For a hypothetical derivative of This compound , we can anticipate that the presence of the two chlorine atoms would significantly influence both the molecular geometry and the crystal packing. The electron-withdrawing nature of the chlorine atoms would likely affect the electronic properties of the naphthyridine ring. Furthermore, the chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as a significant factor in crystal engineering and drug-receptor interactions.
A comparative crystallographic study of a series of this compound derivatives with varying substituents at other positions would be highly valuable. Such a study would provide crucial insights into how different functional groups influence the solid-state architecture of these molecules, which could, in turn, be correlated with their biological activity and physicochemical properties.
The logical relationship between the parent compound and its derivatives in a crystallographic study is illustrated below.
References
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
For the researchers, chemists, and drug development professionals pioneering new frontiers, the lifecycle of a chemical intermediate like 4,7-dichloro-1,8-naphthyridine-3-carbonitrile extends beyond the reaction flask. Its proper disposal is not merely a regulatory hurdle but a critical final step that safeguards our colleagues, our communities, and our environment. As a novel heterocyclic compound, likely utilized in targeted therapies or as a protein degrader building block, it demands a disposal protocol rooted in a deep understanding of its chemical nature and potential biological activity.[1]
This guide moves beyond generic advice to provide a framework for thinking about and executing the disposal of this and similar halogenated, nitrogen-containing heterocycles. We will explore the "why" behind each step, ensuring that your laboratory's procedures are not just compliant, but self-validating and scientifically sound.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the specific risks associated with this compound is the foundation of a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound (CAS 1234616-32-0) is not widely available, we can infer its hazard profile from structurally analogous compounds and the broader class of halogenated nitrogen heterocycles. This expert assessment is crucial for establishing appropriate handling and disposal protocols.
Inferred Hazard Profile
Based on data from similar chlorinated and nitrilated heterocyclic compounds, we can anticipate the following hazards.[2][3][4]
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | The presence of a nitrile group (-CN) can lead to toxic effects. Halogenated organics can also exhibit significant toxicity. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | Chlorinated aromatic structures are often irritating to epithelial tissues. Direct contact should be strictly avoided. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Fine powders of complex organic molecules can be irritating to the respiratory tract. |
| Chronic/Eco-Toxicity | Potential for long-term adverse health effects and environmental persistence. | Halogenated organic compounds (HOCs) are often persistent in the environment and can have carcinogenic or other chronic effects.[5][6][7] Heterocyclic pharmaceuticals are considered emerging contaminants of concern.[5] |
This profile dictates that this compound must be treated as a hazardous substance, with waste streams managed to prevent release to the environment and exposure to personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Nitrile gloves (double-gloving is recommended) are essential. Ensure gloves are compatible with any solvents used to rinse containers.
-
Eye Protection: Chemical safety goggles are required at a minimum. For handling larger quantities or fine powders, a face shield provides an additional layer of protection.[3][8]
-
Body Protection: A standard laboratory coat is required. For significant quantities or risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[8]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation.[4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow the principles of hazardous waste management as outlined by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[2] The cardinal rule is that no amount of this chemical or its rinsate should be disposed of down the sanitary sewer or in the regular trash. [2]
Step 1: Waste Segregation - The Critical Decision Point
Proper segregation is the most important step in a laboratory waste management program. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs. This compound falls into a specific, critical category.
-
Designate as "Halogenated Organic Waste": Due to the two chlorine atoms, this compound must be disposed of in a container specifically designated for halogenated organic waste.[9] This is because halogenated compounds require specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins and furans.[10]
-
Isolate from Non-Halogenated Waste: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, methanol). Doing so contaminates the entire volume of non-halogenated solvent, forcing it to be treated as more hazardous and expensive halogenated waste.
The following diagram illustrates the decision-making process for segregating laboratory chemical waste.
Caption: Waste Segregation Workflow
Step 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
Use a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[11]
-
The container should be used only for halogenated organic waste.
-
-
Properly Label the Container:
-
Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department before adding any waste.[2]
-
The label must clearly state:
-
The words "Hazardous Waste" .[2]
-
Full chemical names of all contents. Do not use abbreviations or formulas. For this specific waste, list "this compound". If it is in solution, list the solvent as well (e.g., "Dichloromethane").
-
The approximate concentration or percentage of each component.
-
The date when the first drop of waste was added.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[2]
-
-
Step 3: Managing Different Waste Forms
-
Unused or Expired Solid Compound:
-
If the compound is in its original, sealed manufacturer's container, leave it as is.
-
Label the container with a hazardous waste tag.
-
Store it in a designated satellite accumulation area (see Part 3) until collection.
-
-
Contaminated Labware (e.g., spatulas, weigh boats, gloves):
-
This is considered solid hazardous waste.
-
Place all contaminated disposable items into a designated, sealed plastic bag or a securely lined container.
-
Label the bag or container as "Solid Hazardous Waste" and list the chemical contaminant: "Contaminated with this compound".
-
-
Empty Stock Bottles:
-
An "empty" container that held an acutely hazardous chemical may still be regulated. The best practice is to triple-rinse the container.
-
Protocol for Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone, methanol).
-
Crucially, the rinsate from these washes is considered hazardous waste. Collect all rinsate in your designated "Halogenated Organic Waste" container.
-
After triple rinsing, deface or remove the original chemical label to avoid confusion.[11] The container can then often be disposed of as regular lab glass or plastic, but confirm this with your institutional EHS policy.
-
-
-
Spill Cleanup Material:
-
Should a spill occur, use a chemical spill kit appropriate for a solid organic compound.
-
Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).
-
Carefully sweep all contaminated material into a designated waste container.
-
Label the container as "Solid Hazardous Waste" and list all contents, including the absorbent material and the chemical name.
-
Part 3: Storage and Final Disposal
Satellite Accumulation Area (SAA)
All hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[12]
-
Location: The SAA must be in a secondary containment tray to contain any potential leaks.
-
Segregation: Incompatible waste streams within the SAA must be kept separate. For example, your halogenated waste container should be physically separated from any acid or base waste containers.[11]
-
Container Status: Waste containers must be kept securely closed at all times, except when actively adding waste.[12]
Arranging for Pickup and Disposal
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
Request Pickup: Once your waste container is full (no more than 90% capacity) or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a pickup.[12]
-
Documentation: Complete any required waste pickup forms, ensuring the information matches the container's hazardous waste tag.
-
Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be disposed of in accordance with federal and state regulations, which for halogenated organics typically involves high-temperature incineration.[9]
The overall disposal process is a chain of custody that ensures safety and compliance from the lab bench to the final treatment facility.
Caption: Chain of Custody for Hazardous Waste
By adhering to this comprehensive disposal plan, you demonstrate a commitment to safety and environmental stewardship that is the hallmark of a responsible scientific professional. You ensure that the impact of your research is the knowledge you generate, not the waste you leave behind.
References
- 1. calpaclab.com [calpaclab.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 920966-02-5 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Chlorides | Ambeed.com [ambeed.com]
A Researcher's Guide to the Safe Handling of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
The synthesis and application of complex heterocyclic molecules like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile are fundamental to advancing drug discovery. This compound serves as a critical building block for developing novel therapeutics, including potent kinase inhibitors. However, its reactive nature and potential biological activity demand a meticulous and well-informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe and effective handling of this compound, designed to protect researchers and ensure the integrity of experimental outcomes.
Proactive Risk Mitigation: Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for this compound may not be readily available, its chemical structure—a dichlorinated heterocyclic nitrile—provides essential clues for a precautionary safety strategy. Halogenated organic compounds can exhibit persistence and toxicity, while the nitrile group (-CN) presents a potential risk of cyanide toxicity under specific conditions like acidic hydrolysis or combustion.[1][2] Therefore, a high degree of caution is warranted.
Essential Precautionary Measures:
-
Assume Potency: In a drug development context where novel compounds are synthesized, it is crucial to handle them as potentially potent, biologically active molecules until proven otherwise.
-
Prioritize Engineering Controls: Personal Protective Equipment (PPE) should be considered the final layer of defense. The primary means of exposure control must be robust engineering solutions, most notably a certified chemical fume hood.
-
Emergency Preparedness: Before commencing any work with this compound, thoroughly familiarize yourself with your institution's emergency protocols for chemical spills and personnel exposure.
Personal Protective Equipment (PPE): An Indispensable Barrier
A thorough risk assessment is the foundation for selecting appropriate PPE. The following recommendations are tailored for handling this compound.
Hand Protection: The First Line of Defense
Given the potential for skin absorption of dichlorinated compounds and nitriles, selecting the right gloves is critical.
-
Recommended: Nitrile gloves are the standard for laboratory chemical handling, offering good resistance to a broad spectrum of chemicals.[3][4]
-
Best Practice: Double-gloving is strongly advised. This creates a redundant barrier, significantly reducing the risk of exposure in case of a tear or during the de-gloving process.
-
Rationale: The outer glove bears the brunt of any potential contamination, leaving the inner glove clean to protect the user during removal and in the event of a breach.
| Glove Type | Protection Level | Key Considerations |
| Single Nitrile Glove | Adequate | Standard for general chemical handling. |
| Double Nitrile Gloves | Recommended | Provides an essential extra layer of safety for potent compounds. |
| Latex Gloves | Not Recommended | May cause allergic reactions and can offer inferior chemical resistance.[4] |
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: A full-face shield worn over safety glasses is necessary when handling larger quantities or during procedures with a high risk of splashing, such as dissolution or transfer.
-
Rationale: The eyes are highly susceptible to chemical splashes. A face shield provides comprehensive protection for the entire facial area.
Body Protection: Preventing Dermal Exposure
-
Standard: A flame-resistant laboratory coat is required.
-
Enhanced Measures: For procedures with an elevated risk of spills or aerosol generation, wearing a disposable gown over the lab coat is recommended. This is especially critical when working with potent compounds to prevent contamination of personal clothing.
Respiratory Protection: A Necessary Adjunct to Engineering Controls
All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols. However, certain situations may necessitate respiratory protection:
-
Weighing Operations: To minimize inhalation of fine particulates, weighing of the solid compound should be performed within a ventilated balance enclosure or a chemical fume hood.
-
Spill Cleanup: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate filter may be required. All personnel involved in the cleanup must be properly fit-tested and trained in respirator use.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This standard operating procedure outlines the routine handling of this compound in a research environment.
Preparation and Weighing
Caption: Workflow for the safe weighing of this compound.
-
Don Appropriate PPE: Before entering the lab, put on a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).
-
Prepare the Fume Hood: Confirm the fume hood is functioning correctly with the sash at the appropriate height. Decontaminate the work surface.
-
Weighing: Use a microbalance inside the fume hood or a ventilated balance enclosure. Carefully transfer the solid using a spatula to a tared weighing vessel, avoiding dust generation.
-
Immediate Sealing: Securely cap the primary container immediately after weighing.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid. Use a magnetic stirrer to facilitate dissolution and prevent splashing.
Reaction Setup and Monitoring
All reactions involving this compound must be performed in a chemical fume hood.
-
Glassware: Use clean, dry glassware and ensure all joints are properly sealed.
-
Temperature Control: Employ a calibrated heating mantle or cooling bath with accurate temperature monitoring.
-
Monitoring: Monitor reaction progress using suitable analytical methods (e.g., TLC, LC-MS). Exercise caution when sampling to avoid splashes and aerosols.
Disposal Plan: A Commitment to Environmental Responsibility
Proper waste management is a cornerstone of laboratory safety and environmental stewardship.
Waste Segregation
Caption: Segregation of waste streams for this compound.
-
Halogenated Organic Waste: All liquid waste containing this compound, including reaction mixtures, mother liquors, and solvent rinses, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5][6][7][8]
-
Solid Waste: Contaminated solid materials such as gloves, paper towels, and silica gel should be collected in a separate, labeled "Halogenated Solid Waste" container.
-
Sharps: Any contaminated sharps, including needles, syringes, and TLC plates, must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Before washing, rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone, ethyl acetate), collecting the rinse in the halogenated waste container.
-
Work Surfaces: Decontaminate work surfaces within the fume hood using an appropriate solvent and wipe them clean with a paper towel. Dispose of the contaminated towel in the solid waste container.
Emergency Procedures: Being Prepared is Crucial
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[9][10][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10][11][12] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
-
Spill: For a small spill contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbed material in a sealed container for disposal as halogenated solid waste. For larger spills or spills outside of a fume hood, evacuate the area and adhere to your institution's emergency spill response procedures.[5][7]
By adhering to these rigorous safety protocols, researchers can handle this compound with confidence, fostering a secure environment for scientific innovation. A proactive and informed approach to safety is not an impediment to discovery but rather the bedrock upon which sound and reproducible science is built.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. business.medtecs.com [business.medtecs.com]
- 4. westlab.com.au [westlab.com.au]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. oxychem.com [oxychem.com]
- 12. itwreagents.com [itwreagents.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
